2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine CAS number and properties
An In-Depth Technical Guide to 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of 2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery.
Estimated values typical for primary and tertiary alkylamines.
Synthesis and Manufacturing
A practical and efficient synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can be achieved through a multi-step process starting from commercially available precursors. Reductive amination is a key transformation in this synthetic strategy.
Proposed Synthetic Pathway:
A plausible synthetic route involves the reductive amination of 3-(2-aminoethyl)pyrrolidine with acetone. The starting material, 3-(2-aminoethyl)pyrrolidine, can be synthesized from 3-pyrrolidineacetonitrile.
Unraveling the Therapeutic Potential of Novel Pyrrolidine Compounds as Selective Matrix Metalloproteinase-9 Inhibitors: A Technical Guide for Preclinical Development
Abstract The pyrrolidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2] Its inherent stereochemistry and three-dimens...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrrolidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2] Its inherent stereochemistry and three-dimensional architecture offer a unique framework for designing potent and selective modulators of biological targets.[3] This guide introduces a novel class of pyrrolidine compounds (designated as PYC-series) and delineates a potential mechanism of action centered on the selective inhibition of matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis and inflammatory diseases.[4][5] We provide a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to validate this proposed mechanism, from initial enzymatic assays to in vivo efficacy studies. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility in the preclinical assessment of this promising new chemical series.
Introduction: The Pyrrolidine Scaffold and the Rationale for Targeting MMP-9
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone of modern drug discovery.[6] Its non-planar, flexible conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with the active sites of enzymes and receptors.[2] This structural versatility has led to the development of pyrrolidine-based drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[7]
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[2] While essential for normal physiological processes like tissue remodeling, their overexpression, particularly of MMP-9 (gelatinase B), is strongly correlated with tumor invasion, angiogenesis, and metastasis.[4][5] The selective inhibition of MMP-9 over other MMPs is a critical challenge in developing safe and effective anticancer therapeutics, as broad-spectrum MMP inhibitors have been hampered by dose-limiting toxicities.[5] Our novel PYC-series of pyrrolidine compounds has been designed through computational modeling to selectively target the S1' specificity loop of the MMP-9 catalytic domain, a region that offers the potential for achieving high selectivity over other MMP isoforms.[8]
This guide will detail the scientific rationale and experimental workflows to rigorously test the hypothesis that the PYC-series acts as potent and selective inhibitors of MMP-9.
Proposed Mechanism of Action: Selective Inhibition of MMP-9
We hypothesize that the PYC-series of novel pyrrolidine compounds exert their anti-cancer effects through the selective, reversible inhibition of matrix metalloproteinase-9. The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for the PYC-series of novel pyrrolidine compounds.
Experimental Validation Workflow
To validate the proposed mechanism of action, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to cell-based functional assays and culminating in in vivo efficacy models. This workflow ensures a thorough and rigorous evaluation of the novel pyrrolidine compounds.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: In Vitro Characterization
The initial tier of experiments focuses on the direct interaction of the PYC-series compounds with the MMP-9 enzyme to determine potency and selectivity.
This assay provides a quantitative measure of the inhibitory potency (IC50) of the PYC-series compounds against recombinant human MMP-9.
Principle: The assay utilizes a quenched fluorescent substrate that, when cleaved by active MMP-9, releases a fluorophore, resulting in a measurable increase in fluorescence.[9] The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Protocol:
Prepare a stock solution of the PYC-series compound in an appropriate solvent (e.g., DMSO).
Perform serial dilutions of the compound to create a range of concentrations.
In a 96-well microplate, add the diluted compounds, a known MMP-9 inhibitor (positive control), and a vehicle control.
Add recombinant active human MMP-9 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[10]
Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate.
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm).[9]
Calculate the rate of reaction for each concentration and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
This technique qualitatively confirms the inhibition of MMP-9's gelatinolytic activity.
Principle: Gelatin zymography is a form of SDS-PAGE where gelatin is co-polymerized in the polyacrylamide gel. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.[10][11]
Protocol:
Treat active MMP-9 with various concentrations of the PYC-series compound.
Mix the samples with non-reducing SDS sample buffer and load onto a polyacrylamide gel containing 1 mg/mL gelatin.
Perform electrophoresis at 4°C.
Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS.
Incubate the gel in a developing buffer at 37°C for 18-24 hours.
Stain the gel with Coomassie Brilliant Blue and then destain.
Visualize and quantify the clear bands, where a reduction in band intensity indicates inhibition of MMP-9 activity.[10]
To establish the selectivity of the PYC-series, their inhibitory activity should be tested against a panel of other relevant MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-13). This can be achieved using commercially available fluorogenic assay kits for each MMP, following a protocol similar to the one described in section 3.1.1. A compound is considered selective if its IC50 for MMP-9 is significantly lower (e.g., >10-fold) than for other MMPs.
Tier 2: Cellular Functional Assays
This tier evaluates the effects of the PYC-series compounds on cancer cell functions that are dependent on MMP-9 activity.
This assay is crucial to ensure that any observed anti-invasive effects are not due to general cytotoxicity.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
Seed cancer cells (e.g., HT-1080, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
Treat the cells with a range of concentrations of the PYC-series compound for 24-72 hours.
Add MTT solution to each well and incubate for 3-4 hours.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This is a key functional assay to determine the ability of the PYC-series compounds to inhibit cancer cell invasion.
Principle: The assay uses a Boyden chamber with a porous membrane coated with Matrigel, a reconstituted basement membrane. Invasive cells can degrade the Matrigel and migrate through the pores towards a chemoattractant in the lower chamber.[1][12][13]
Protocol:
Rehydrate Matrigel-coated Transwell inserts (8.0 µm pores) in a 24-well plate.[1]
Harvest cancer cells and resuspend them in a serum-free medium.
Add the cell suspension, with or without the PYC-series compound, to the upper chamber of the inserts.
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14]
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[14]
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.[14]
Count the number of invaded cells in several microscopic fields.
Express the data as the percentage of invasion compared to the vehicle-treated control.
Tier 3: In Vivo Efficacy
The final tier of validation involves assessing the anti-tumor activity of the most promising PYC-series compounds in a preclinical animal model.
This in vivo model is a standard for evaluating the anti-cancer efficacy of novel therapeutic agents.[15][16]
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[15][17]
Protocol:
Subcutaneously inject a suspension of human cancer cells (e.g., HT-1080) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[16]
Monitor the mice for tumor formation.
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
Administer the PYC-series compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
Measure tumor volume (e.g., using calipers) and body weight at regular intervals.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, zymography of tumor lysates).
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Inhibitory Activity of PYC-Series Compounds
Compound
MMP-9 IC50 (nM)
MMP-1 IC50 (nM)
MMP-2 IC50 (nM)
MMP-9/MMP-1 Selectivity
MMP-9/MMP-2 Selectivity
PYC-1
15.2
>1000
250
>65
16.4
PYC-2
8.7
>1000
150
>115
17.2
Positive Control
5.1
10.5
8.3
2.1
1.6
Table 2: Cellular and In Vivo Activity of Lead Compound PYC-2
Assay
Cell Line
Endpoint
Result
MTT Assay
HT-1080
GI50 (µM)
>50
Matrigel Invasion
HT-1080
% Inhibition at 1 µM
75%
Xenograft Model
HT-1080
Tumor Growth Inhibition (%)
60% at 50 mg/kg
Conclusion
The pyrrolidine scaffold continues to be a rich source of novel therapeutic agents. The proposed mechanism of selective MMP-9 inhibition for the novel PYC-series of compounds presents a promising avenue for the development of new anti-cancer drugs with a potentially improved safety profile. The comprehensive experimental workflow detailed in this guide provides a rigorous and self-validating framework for researchers to test this hypothesis and advance the most promising candidates toward clinical development. By following these protocols, the scientific community can effectively evaluate the therapeutic potential of this and other novel chemical series, ultimately contributing to the advancement of oncology drug discovery.
References
Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]
Cheng, X.-C., Wang, Q., Fang, H., & Xu, W.-F. (2008). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. Current Medicinal Chemistry, 15(4), 374–385.
Cheng, X.-C., Wang, Q., Fang, H., Tang, W., & Xu, W.-F. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932–7938.
D'Adamio, G., Parmeggiani, C., & Cardona, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
Egan, D. A., et al. (2016). Evaluation of Alternative In Vivo Drug Screening Methodology: A Single Mouse Analysis. Cancer Research, 76(19), 5798–809.
Frejat, F. D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
Hindawi. (2014). A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2)
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88).
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
Kure, S., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. International Journal of Molecular Sciences, 22(15).
Ma, H., et al. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Biology Methods and Protocols, 6(1).
MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 24(15).
National Center for Biotechnology Information. (2023). Quest for selective MMP9 inhibitors: a computational approach. Journal of Biomolecular Structure & Dynamics.
National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119).
National Center for Biotechnology Information. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 78(4).
Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15.
National Center for Biotechnology Information. (2022). Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines. Antioxidants, 11(10).
QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-9 activity assay. Retrieved from [Link]
protocols.io. (2021). Matrigel Invasion Assay Protocol. Retrieved from [Link]
ACS Publications. (2019). Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling. ACS Omega, 4(25).
ResearchGate. (2022). Whitepaper: Understanding drug selectivity and pocket druggability. Retrieved from [Link]
ResearchGate. (n.d.). A series of pyrrolidine derivatives as potent inhibitors of metalloproteinase-2. Retrieved from [Link]
Bio-IT World. (n.d.). Whitepapers. Retrieved from [Link]
Drug Discovery News. (n.d.). Whitepaper. Retrieved from [Link]
Technology Networks. (n.d.). Drug Discovery Science Whitepapers. Retrieved from [Link]
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
National Center for Biotechnology Information. (2023). Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches.
structure elucidation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
An In-Depth Technical Guide to the Structure Elucidation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine Abstract The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structure Elucidation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures reproducibility, informs understanding of structure-activity relationships (SAR), and is a prerequisite for regulatory submission. This technical guide provides a comprehensive, multi-technique workflow for the unambiguous , a substituted pyrrolidine derivative. As a molecule containing a primary and a tertiary amine, along with chiral centers, it presents an excellent case study for applying a synergistic suite of modern analytical techniques. This document moves beyond a simple listing of methods to explain the strategic rationale behind the experimental sequence, the interpretation of complex datasets, and the logic of piecing together spectral clues to reveal the final, validated structure. The protocols and expected data herein are designed to serve as a robust framework for researchers and professionals engaged in the characterization of novel small molecules.
Introduction and Strategic Overview
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (Molecular Formula: C₉H₂₀N₂) is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with an isopropyl group and at the 3-position with an ethylamine chain. The presence of both a tertiary amine (within the pyrrolidine ring) and a primary amine (on the side chain) defines its chemical properties and potential applications as a synthetic building block or a pharmacophore.
Unambiguous structure elucidation is not a linear process but an integrated, iterative one. Our strategy relies on a logical progression from foundational data to high-resolution analysis, where each experiment corroborates and refines the hypothesis generated by the previous one. This self-validating system ensures the highest degree of confidence in the final structural assignment.
Correlation 1 (Isopropyl to Pyrrolidine): The isopropyl methine proton (H2) should show correlations to the two carbons of the pyrrolidine ring attached to the nitrogen (C7 and C8). This unambiguously confirms the N-isopropyl substitution.
Correlation 2 (Side-chain to Pyrrolidine): The pyrrolidine methine proton (H5) should show a correlation to the first carbon of the side-chain (C3), and the side-chain protons (H3) should show a correlation to the pyrrolidine methine carbon (C5). This confirms the attachment point of the ethylamine group at the C3 position of the ring.
Conclusion: Integrated Structural Verification
The structure of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is definitively confirmed by the convergence of all analytical data. HRMS establishes the correct molecular formula of C₉H₂₀N₂. IR spectroscopy confirms the presence of a primary amine and an aliphatic framework, with the notable absence of other functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The key HMBC correlations between the isopropyl group and the pyrrolidine nitrogen, and between the ethylamine side-chain and the C3 position of the pyrrolidine ring, leave no doubt as to the final structure. This systematic, multi-technique approach represents the gold standard for structure elucidation in modern chemical science.
References
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]
Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry. (2018). PubMed. [Link]
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2209-2220.
Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. [Link]
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
Study of the composition of amines using IR spectroscopy. (2025). ResearchGate. [Link]
Exploratory
Mass Spectrometry Fragmentation Dynamics of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: A Comprehensive Technical Guide
As drug development increasingly focuses on complex, basic nitrogen-containing scaffolds—such as targeted covalent inhibitors and novel psychoactive substances—understanding their gas-phase dissociation behaviors is crit...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly focuses on complex, basic nitrogen-containing scaffolds—such as targeted covalent inhibitors and novel psychoactive substances—understanding their gas-phase dissociation behaviors is critical. The molecule 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (also known as 1-isopropyl-3-(2-aminoethyl)pyrrolidine) presents a fascinating analytical case study. It features a dual-basic system: a primary aliphatic amine and a sterically hindered, tertiary pyrrolidine amine.
This whitepaper provides an in-depth mechanistic analysis of its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns, detailing the causality behind specific neutral losses and providing a self-validating analytical protocol for its characterization.
Ionization Dynamics and Precursor Formation
In positive-ion ESI, the molecule (
C9H20N2
, exact mass 156.1626 Da) readily accepts a proton to form the
[M+H]+
precursor ion at m/z 157.1700 .
Because the molecule contains two distinct nitrogen centers, protonation is a competitive process governed by gas-phase basicity. The tertiary nitrogen within the pyrrolidine ring possesses a higher proton affinity due to the inductive electron-donating effects of the alkyl ring and the N-isopropyl group. However, dynamic proton mobility during collisional activation allows the charge to migrate to the primary amine, triggering parallel, charge-directed fragmentation pathways.
Basic pyrrolidine moieties often act as "proton sponges" during Higher-energy Collisional Dissociation (HCD), sequestering the charge and leading to dominant, structurally uninformative fragment ions . Overcoming this requires a deep understanding of the competitive cleavage pathways outlined below.
Mechanistic Fragmentation Pathways
The fragmentation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is driven by three primary mechanisms: deamination, N-dealkylation, and ring alpha-cleavage.
Pathway A: Deamination via Primary Amine Cleavage
When the proton localizes on the primary amine of the ethyl chain, the system undergoes heterolytic cleavage of the C–N bond. This results in the neutral loss of ammonia (
NH3
, 17.03 Da), a hallmark fragmentation step for primary aliphatic amines .
Mechanism: The loss of
NH3
leaves a transient primary carbocation, which rapidly undergoes a 1,2-hydride shift or elimination to form a stable terminal alkene (vinyl group) attached to the pyrrolidine ring.
Product Ion:m/z 140.14 (
[M+H−NH3]+
).
Pathway B: N-Dealkylation via Alkene Elimination
The N-isopropyl group is highly susceptible to charge-site rearrangement. When the pyrrolidine nitrogen is protonated, the steric bulk and the availability of
β
-hydrogens on the isopropyl methyl groups facilitate a low-energy elimination pathway.
Mechanism: A hydrogen atom from the isopropyl group transfers to the charged pyrrolidine nitrogen, followed by the synchronous cleavage of the N–C bond. This expels neutral propene (
C3H6
, 42.05 Da) .
Product Ions: This cleavage can occur directly from the precursor to yield m/z 115.12 , or sequentially from the deaminated m/z 140.14 ion to yield a highly stable core ion at m/z 98.09 .
Pathway C: Pyrrolidine Ring Cleavage and Iminium Stabilization
Pyrrolidine rings typically undergo alpha-cleavage adjacent to the nitrogen atom. The breaking of the C–C bond within the ring or at the 3-position substituent leads to the expulsion of radical species, leaving behind a highly conjugated, charge-stabilized iminium cation.
Mechanism: The loss of the 2-aminoethyl sidechain as a radical (
∙CH2CH2NH2
, 44.06 Da) generates an N-isopropylpyrrolinium ion at m/z 113.12 . Subsequent loss of the isopropyl group yields the unsubstituted pyrrolinium base ring at m/z 70.06 .
Quantitative Data Summary
The table below summarizes the exact masses, elemental compositions, and mechanistic origins of the key fragments to facilitate high-resolution mass spectrometry (HRMS) method development.
Precursor / Fragment
Formula
Exact Mass (m/z)
Neutral Loss (Da)
Mechanistic Origin
Precursor Ion
C9H21N2+
157.1700
N/A
Protonation
[M+H]+
Fragment 1
C9H18N+
140.1446
17.0254 (
NH3
)
Primary amine deamination
Fragment 2
C6H15N2+
115.1233
42.0467 (
C3H6
)
N-isopropyl propene elimination
Fragment 3
C7H15N∙+
113.1203
44.0497 (
C2H6N∙
)
Alpha-cleavage of 3-substituent
Fragment 4 (Core)
C6H12N+
98.0970
59.0730 (
NH3+C3H6
)
Sequential deamination & dealkylation
Fragment 5 (Ring)
C4H8N+
70.0657
87.1043 (Sidechain + Iso)
Unsubstituted pyrrolinium iminium ion
Fragmentation Pathway Visualization
The logical flow of the charge-directed dissociation is mapped below.
Mass spectrometry fragmentation tree of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine.
Experimental Protocol: LC-MS/MS Workflow for Pyrrolidine Scaffolds
Because pyrrolidines often dominate fragmentation spectra by sequestering the proton (yielding an uninformative m/z 98 or 70 ion), standard HCD methods may fail to provide complete structural coverage. The following step-by-step protocol utilizes Stepped Collision Energy and In-Source Fragmentation (ISF) to create a self-validating analytical system .
Phase 1: System Validation & Quality Control
Blank Run: Inject 5 µL of initial mobile phase to establish a baseline and confirm the absence of carryover (specifically monitoring m/z 98 and 70).
System Suitability Test (SST): Inject a known pyrrolidine standard (e.g., pure pyrrolidine or a structurally verified synthetic intermediate) at 10 ng/mL.
Acceptance Criteria: The SST must yield the m/z 70.0657 fragment with a mass accuracy of < 5 ppm and a retention time variance of < 2% relative standard deviation (RSD). This validates the mass analyzer's calibration and the HCD cell's collision efficiency.
Phase 2: Sample Preparation
Dilute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to ensure complete protonation of both basic sites.
Spike the sample with a stable isotope-labeled internal standard (SIL-IS) at 100 ng/mL to control for matrix effects and ion suppression.
Phase 3: Liquid Chromatography (UHPLC) Parameters
Column: Use a high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to maintain sharp peak shapes for basic amines.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: Run a shallow gradient from 5% B to 60% B over 5 minutes to resolve any potential isobaric impurities before they enter the source.
Phase 4: Mass Spectrometry (ESI-HRMS) Optimization
Source Parameters: Set the ESI capillary voltage to +3.5 kV. Crucial Step: To overcome the pyrrolidine "proton sponge" effect, apply a mild In-Source Fragmentation (ISF) voltage (e.g., 15-20 V). This promotes the selective neutral loss of the pyrrolidine moiety prior to MS/MS isolation, yielding secondary precursor ions that provide richer structural data upon further fragmentation .
Stepped HCD: Isolate the precursor in the quadrupole (1.0 Da isolation window). Apply a stepped Normalized Collision Energy (NCE) of 20, 35, and 50.
Causality: NCE 20 captures the fragile loss of ammonia (m/z 140). NCE 35 drives the N-dealkylation (m/z 115). NCE 50 forces the rigid pyrrolidine ring to cleave, generating the m/z 70 and 98 core ions.
Data Acquisition: Acquire MS/MS spectra in the Orbitrap or TOF analyzer at a resolution of
≥
30,000 (at m/z 200) to easily distinguish the isobaric interferences of the
C6H12N+
core ion from background noise.
References
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality
Journal of the American Society for Mass Spectrometry, 2026.
URL:[Link]
Separation of 13C- and 15N-Isotopologues of Amino Acids with a Primary Amine without Mass Resolution by Means of O-Phthalaldehyde Derivatization and Collision Induced Dissociation
Analytical Chemistry, ACS Publications, 2019.
URL:[Link]
Development of a New Method for the Identification of Degradation Products of V-Type Nerve Agents by Liquid Chromatography–Tandem Mass Spectrometry
Journal of Analytical Toxicology, Oxford Academic, 2014.
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: In Vitro Pharmacological Characterization of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Introduction & Pharmacological Context 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (also known as 2-(1-isopropylpyrrolidin-3-yl)ethanamine) is a primary amine featuring a highly privileged 1-isopropylpyrrolidine moie...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (also known as 2-(1-isopropylpyrrolidin-3-yl)ethanamine) is a primary amine featuring a highly privileged 1-isopropylpyrrolidine moiety. In medicinal chemistry and drug development, this specific structural motif serves as a critical basic pharmacophore for targeting the Histamine H3 Receptor (H3R) (1)[1].
The H3R is a Gαi-coupled G-protein coupled receptor (GPCR) predominantly localized in the central nervous system, where it acts as an autoreceptor and heteroreceptor to regulate neurotransmitter release (2)[2]. Compounds containing the 1-isopropylpyrrolidin-3-yl scaffold typically function as H3R antagonists or inverse agonists, making this compound a valuable chemical probe or building block for neuropharmacological cell culture studies.
Scientific Rationale & Causality
To evaluate the functional activity of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine in vitro, a cAMP accumulation assay is the gold-standard methodology (3)[3].
Because the H3R is Gαi-coupled, its activation intrinsically suppresses adenylyl cyclase (AC) activity, leading to a decrease in intracellular cAMP. This creates a technical challenge: basal cAMP levels in resting cells are already too low to reliably measure a further decrease. To establish a self-validating experimental system , the following causal choices must be made:
Forskolin Addition: We must introduce Forskolin, a diterpene that directly activates AC, artificially raising the intracellular cAMP "ceiling" (4)[4].
Agonist Suppression: We apply a selective H3R agonist (e.g., (R)-(-)-α-methylhistamine) to drive Gαi-mediated suppression of the forskolin-induced cAMP.
Competitive Reversal: The test compound is then introduced. If 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine acts as a true antagonist, it will competitively displace the agonist, reversing the suppression and restoring high cAMP levels.
PDE Inhibition: To ensure the generated cAMP is not prematurely degraded by endogenous phosphodiesterases, the addition of IBMX (3-isobutyl-1-methylxanthine) to the assay buffer is an absolute biochemical necessity (5)[5].
Mechanism of Action & Workflow Visualization
Caption: H3R Signaling Pathway and Antagonist Workflow.
This protocol validates the compound's ability to block H3R-mediated cAMP suppression.
Materials Required:
CHO-K1 cells stably expressing human H3R.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA (Protease-free), and 0.5 mM IBMX, pH 7.4.
Forskolin (10 µM final concentration).
(R)-(-)-α-methylhistamine (EC80 concentration, typically ~10-30 nM).
HTRF cAMP Detection Kit (e.g., Revvity LANCE or Cisbio).
Step-by-Step Methodology:
Cell Preparation: Harvest CHO-K1 hH3R cells and resuspend in Assay Buffer at a density of 5 x 10⁵ cells/mL.
Cell Plating: Dispense 10 µL of the cell suspension (5,000 cells/well) into a 384-well white opaque microplate.
Compound Pre-incubation: Prepare serial dilutions of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (from 10 µM down to 0.1 nM) in Assay Buffer. Add 5 µL of the compound to the cells and incubate for 15 minutes at room temperature (22°C).
Agonist & Forskolin Stimulation: Prepare a stimulation mix containing Forskolin and (R)-(-)-α-methylhistamine. Add 5 µL of this mix to all wells (except basal controls). Incubate for 30 minutes at room temperature.
Cell Lysis & Detection: Add 10 µL of the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate) formulated in lysis buffer.
Incubation & Reading: Incubate the plate for 1 hour at room temperature in the dark. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader (e.g., PHERAstar or EnVision) at 665 nm and 620 nm.
Protocol B: Orthogonal MTS Cell Viability Assay
Rationale: High concentrations of basic primary amines can cause lysosomotropism or non-specific cytotoxicity. If the cells die, cAMP production halts, which could be falsely interpreted as an agonistic effect. This orthogonal assay self-validates the cAMP data by ensuring cell viability remains >90% at working concentrations (2)[2].
Step-by-Step Methodology:
Plating: Seed CHO-K1 hH3R cells in a 96-well clear tissue culture plate at 10,000 cells/well in standard growth medium. Incubate overnight at 37°C, 5% CO₂.
Treatment: Aspirate medium and replace with fresh medium containing varying concentrations of the test compound (0.1 µM to 100 µM). Incubate for 24 hours.
MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) directly to the 100 µL of culture medium in each well.
Incubation & Reading: Incubate for 1–4 hours at 37°C. Measure the absorbance at 490 nm using a standard spectrophotometric microplate reader.
Quantitative Data Presentation
The following table summarizes the expected validation parameters required to confirm the pharmacological integrity of the compound in the described assays.
Assay Type
Parameter Measured
Target Threshold / Expected Value
Interpretation
cAMP Accumulation
Assay Robustness (Z'-factor)
> 0.6
Indicates a highly reliable assay window between basal and Forskolin-stimulated states.
cAMP Accumulation
Antagonist Potency (IC₅₀)
10 nM – 500 nM
Demonstrates competitive displacement of the H3R agonist by the pyrrolidine-amine scaffold.
cAMP Accumulation
Efficacy (E_max)
> 85% reversal
Confirms the compound fully blocks Gαi-mediated AC suppression.
MTS Viability
Cytotoxicity (CC₅₀)
> 50 µM
Validates that the observed cAMP modulation is due to receptor binding, not cell death.
References
European Patent Office EP1430027B1 - NOVEL AMINOAZETIDINE, -PYRROLIDINE AND -PIPERIDINE DERIVATIVES.
Benchchem - Application Notes and Protocols for Studying Histamine Receptor Signaling.
Benchchem - Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists.
Revvity - human Histamine H3 Receptor Cell Line Protocol.
MDPI - AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation.
Application Note: 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of hydrophobic core scaffolds is a persistent challenge. The compound 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (also known as 2-(1-isopropylpyrrolidin-3-yl)ethanamine) has emerged as a highly versatile, privileged diamine building block.
From a structural perspective, this molecule offers a dual-functionality system:
The Primary Amine (Attachment Point): Highly nucleophilic, it serves as an ideal anchor for Nucleophilic Aromatic Substitution (SNAr) or amide coupling reactions.
The Isopropyl-Pyrrolidine Moiety (Solubilizing Appendage): The basic tertiary amine (pKa ~9.5) ensures protonation at physiological pH, drastically improving aqueous solubility. The isopropyl group provides essential steric shielding, which prevents rapid cytochrome P450-mediated N-dealkylation while maintaining sufficient lipophilicity for cellular membrane permeability.
This guide details the application of this diamine in the synthesis of epigenetic modulators and kinase inhibitors, providing causality-driven protocols for its integration.
Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) are critical epigenetic targets implicated in various cancers and neurobehavioral disorders like Prader-Willi syndrome. Inhibitors of these enzymes often utilize a quinazoline or quinoline core that mimics the binding of the S-adenosylmethionine (SAM) cofactor or the histone substrate.
By coupling 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine to these cores, chemists project the basic pyrrolidine ring into the solvent-exposed channel of the substrate-binding groove. This strategic placement not only establishes critical electrostatic interactions with surface acidic residues but also overcomes the poor blood-brain barrier (BBB) penetrance and oral bioavailability seen in earlier generations of inhibitors 1[1]. For instance, chemical probes like UNC0642 leverage similar basic appendages to achieve an in vitro IC₅₀ <15 nM while maintaining excellent cellular activity 2[2].
Figure 1: Workflow for integrating the pyrrolidine diamine into drug scaffolds.
Kinase Inhibitors: ALK-2 Receptor Antagonists
The ALK-2 (ACVR1) receptor is a type I bone morphogenetic protein (BMP) receptor. Activating mutations in ALK-2 lead to Fibrodysplasia Ossificans Progressiva (FOP), a severe genetic disorder characterized by heterotopic ossification. In the design of selective ALK-2 inhibitors, the pyrrolidine-ethylamine motif is frequently utilized to form amides with aminopyridine or nicotinamide cores 3[3]. The flexibility of the ethyl linker allows the basic nitrogen to reach the solvent front of the ATP-binding pocket, drastically enhancing target residence time and selectivity over off-target kinases.
Figure 2: ALK-2 signaling pathway and targeted inhibition by pyrrolidine-functionalized drugs.
Quantitative Data: Impact on Physicochemical Properties
The addition of the 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine appendage fundamentally alters the developability of a drug candidate. The table below summarizes the typical shifts in physicochemical properties observed when this moiety is introduced to a hydrophobic core.
Parameter
Unsubstituted Core (Baseline)
Pyrrolidine-Diamine Conjugate
Rationale for Shift
cLogP
> 6.5 (Highly Lipophilic)
4.5 – 5.5
The protonated basic amine reduces overall lipophilicity, preventing non-specific protein binding.
Aqueous Solubility
< 1 µg/mL
> 50 µg/mL
The tertiary amine (pKa ~9.5) ensures ionization at physiological pH, driving solvation.
Target IC₅₀
~150 nM
< 15 nM
The ethyl linker allows the pyrrolidine to form critical salt bridges with solvent-exposed acidic residues.
Cell Permeability (Pₐₚₚ)
Low
High
The isopropyl group shields the nitrogen charge slightly, balancing aqueous solubility with membrane permeability.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Epigenetic Inhibitor Cores
Objective: Couple the diamine to a 4-chloroquinazoline or 4-chloroquinoline core.
Reaction Setup: In an oven-dried 20 mL scintillation vial, dissolve 1.0 mmol of the electrophilic core in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen because its steric hindrance prevents it from acting as a competing nucleophile, ensuring that only the primary amine of the pyrrolidine derivative reacts 4[4].
Amine Addition: Add 1.2 mmol of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. Purge the vial with argon, seal, and heat to 80 °C for 6 hours.
Self-Validation (LC-MS Check): Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.
Validation Check: The protocol is self-validating. The disappearance of the starting electrophile mass and the emergence of the[M+H]⁺ product peak confirm successful coupling. If the starting material peak is >5% of the total integrated area, spike with an additional 0.2 equivalents of the diamine and heat for 2 more hours.
Workup & Purification: Quench with 10 mL of water. Extract with Ethyl Acetate (3 x 20 mL). The aqueous wash removes DMF and DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase prep-HPLC.
Protocol B: Amide Coupling for Kinase Inhibitor Scaffolds
Objective: Couple the diamine to a nicotinic acid derivative for ALK-2 inhibition.
Activation: Dissolve 1.0 mmol of the carboxylic acid core in 5.0 mL of anhydrous Dichloromethane (DCM). Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids and preventing epimerization.
Coupling: Add 1.1 mmol of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dropwise. Stir at room temperature for 4 hours.
Self-Validation (TLC/Ninhydrin): Spot the reaction on a silica TLC plate. Stain with Ninhydrin.
Validation Check: A positive (purple) ninhydrin spot at the baseline indicates unreacted primary amine. The product should migrate higher and not stain purple (as the primary amine is now an amide, and the tertiary amine does not react strongly with ninhydrin).
Workup: Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts, followed by brine. Dry and concentrate under vacuum.
Protocol C: In Vitro Cell-Based Toxicity Assay (MTT)
Objective: Ensure the basic appendage does not introduce non-specific cytotoxicity.
Cell Seeding: Seed MDA-MB231 cells in a 96-well plate at 5,000 cells/well in RPMI media with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.
Compound Treatment: Treat cells with a serial dilution of the synthesized compound (0.1 µM to 50 µM) for 72 hours.
MTT Addition: Remove media and replace with DMEM (no phenol red) supplemented with 1 mg/mL MTT reagent. Incubate for 2 hours. Causality: Live cells reduce the yellow MTT to purple formazan via mitochondrial reductase activity, providing a direct, quantifiable measure of cell viability 2[2].
Self-Validation & Readout: Solubilize the formazan in acidified isopropanol/1% Triton X-100. Measure absorbance at 570 nm (corrected for 650 nm background). A valid assay must show >95% viability in the DMSO vehicle control wells.
References
US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors
Source: Google Patents
URL
AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS (EP 3442947 B1)
Analytical Methods for the Quantification of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine in Biological Matrices
Application Note & Protocol Guide Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction and Analytical Rationale The compound 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals
Introduction and Analytical Rationale
The compound 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (also known as 2-(1-isopropylpyrrolidin-3-yl)ethanamine) is a highly polar, aliphatic diamine. It frequently serves as a critical building block and pharmacophore in the development of central nervous system (CNS) therapeutics and kinase inhibitors, such as selective ALK-2 inhibitors for the treatment of neurodegenerative and ossification disorders[1].
The Bioanalytical Challenge:
Quantifying this molecule in complex biological matrices (e.g., plasma, serum) presents three distinct challenges:
Extreme Polarity: The molecule possesses a primary amine and a tertiary amine embedded in a pyrrolidine ring. It exhibits negligible retention on traditional C18 reversed-phase columns, leading to co-elution with the solvent front and severe ion suppression.
Lack of Chromophore: The absence of conjugated pi-systems renders UV/Vis and fluorescence detection unviable without complex derivatization.
Dual Basicity: With two basic nitrogen centers, the molecule is doubly protonated at physiological pH, complicating standard liquid-liquid extraction (LLE) protocols.
The Solution:
To achieve a self-validating, highly sensitive, and robust quantification system, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) [2][3].
Physicochemical Profiling
Understanding the physicochemical properties of the analyte is the foundation of method development. The parameters in Table 1 dictate our choice of sample preparation pH and chromatographic mobile phases.
Table 1: Physicochemical and Mass Spectrometric Properties
Parameter
Value / Description
Analytical Implication
Chemical Formula
C9H20N2
Small molecule; requires high-resolution or MS/MS for specificity.
Monoisotopic Mass
156.162 Da
Precursor ion
[M+H]+
is targeted at 157.2 m/z .
Estimated pKa
~10.5 (Primary), ~10.0 (Pyrrolidine)
Analyte is positively charged at pH < 8.5. Ideal for MCX SPE.
Yields a stable 113.1 m/z product ion (Quantifier).
Experimental Workflow
The following workflow relies on orthogonal separation mechanisms. First, MCX SPE isolates the basic amine from neutral and acidic matrix lipids. Second, HILIC chromatography separates the analyte from remaining polar interferences based on hydrophilic partitioning.
Fig 1: MCX-SPE and HILIC-MS/MS workflow for polar diamine quantification.
Mechanistic Causality:
Mixed-mode sorbents (e.g., Waters Oasis MCX) contain both lipophilic (reversed-phase) and strong cation exchange (sulfonic acid) functional groups[3]. By acidifying the plasma sample, we ensure both nitrogen atoms on 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine are fully protonated. The analyte binds tightly to the sulfonic acid groups via electrostatic interactions. This allows us to use 100% organic solvents (methanol) during the wash step to aggressively remove phospholipids and neutral lipids without risking premature elution of the analyte. Elution is then triggered by raising the pH above the analyte's pKa, neutralizing the amines and breaking the ionic bond.
Protocol:
Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled diamine or structural analog). Add 100 µL of 2% Formic Acid in LC-MS grade water. Vortex for 30 seconds.
Conditioning: Pass 1.0 mL of Methanol through the MCX SPE cartridge (30 mg/1 cc), followed by 1.0 mL of 2% Formic Acid in water. Do not let the sorbent dry.
Loading: Load the pre-treated sample (210 µL) onto the cartridge. Apply a gentle vacuum (1-2 in Hg) to achieve a flow rate of ~1 drop/second.
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove polar, non-basic interferences (salts, acidic proteins).
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic neutral and acidic lipids (e.g., phospholipids).
Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Collect in a clean glass autosampler vial.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).
Chromatographic Separation: HILIC
Mechanistic Causality:
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar metabolomics and small aliphatic amines[2]. Unlike reversed-phase LC, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. Elution is achieved by increasing the aqueous content of the mobile phase.
Chromatographic Parameters:
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent ZIC-HILIC column.
Column Temperature: 40°C
Injection Volume: 2.0 µL
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Low pH ensures the analyte remains protonated, preventing peak tailing secondary to silanol interactions).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Table 2: HILIC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
0.0
0.4
5
95
1.0
0.4
5
95
4.0
0.4
40
60
4.5
0.4
50
50
5.5
0.4
50
50
5.6
0.4
5
95
8.0
0.4
5
95
Mass Spectrometry (ESI-MS/MS) Detection
Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) ensures high specificity.
Table 3: Optimized MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Target Compound
157.2
113.1
50
18
Quantifier (Loss of ethanamine)
Target Compound
157.2
140.1
50
12
Qualifier (Loss of
NH3
)
Internal Standard
IS-Dependent
IS-Dependent
50
Optimized
Normalization
Global MS Parameters: Capillary Voltage: 1.5 kV (lowered for HILIC to prevent corona discharge in high organic phases); Desolvation Temperature: 500°C; Desolvation Gas: 800 L/hr.
Method Validation & Expected Quantitative Data
A self-validating protocol requires rigorous assessment of matrix effects and recovery. Because HILIC is susceptible to matrix effects from residual salts, the MCX SPE clean-up is critical. The expected validation parameters for this methodology, based on FDA/EMA bioanalytical guidelines for similar polar amines, are summarized below.
Table 4: Expected Validation Parameters in Human Plasma
Validation Parameter
Expected Performance
Acceptance Criteria (FDA/EMA)
Linear Dynamic Range
1.0 ng/mL – 1000 ng/mL
R2≥0.99
Limit of Quantitation (LOQ)
1.0 ng/mL
Signal-to-Noise (S/N)
≥
10, Precision
≤
20%
Extraction Recovery
85% - 95%
Consistent across Low, Med, High QC levels
Matrix Effect (Ion Suppression)
< 15% suppression
IS-normalized Matrix Factor between 0.85 - 1.15
Intra/Inter-day Precision (CV%)
< 8%
≤
15% (except at LOQ,
≤
20%)
References
US Patent Application 20210155606A1.Aminopyridine derivatives and their use as selective alk-2 inhibitors. (Details the synthesis and pharmacological utilization of 2-(1-isopropylpyrrolidin-3-yl)ethanamine derivatives).
Kawaoka, S., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry. Available at:[Link]
Waters Corporation. Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. (Technical grounding for MCX mixed-mode cation exchange mechanisms for basic amines). Available at:[Link]
Application Note: Dual-Strategy HPLC Method Development for the Analysis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Matrices Executive Summary & Analyte Profiling Developing a robust Hi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredients (API) and Biological Matrices
Executive Summary & Analyte Profiling
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine requires overcoming several intrinsic chemical challenges. Structurally, this molecule is a highly polar, basic diamine consisting of a tertiary amine (within the pyrrolidine ring bearing an isopropyl group) and a primary aliphatic amine (on the ethyl chain).
The Analytical Challenges:
Lack of Chromophore: The molecule is purely aliphatic and lacks conjugated pi-systems, rendering standard UV detection (e.g., 254 nm) completely ineffective[1].
High Polarity: The diamine structure results in negligible retention on conventional reversed-phase (C18) columns.
Peak Tailing: Strong interactions between the basic nitrogen atoms and residual acidic silanols on silica-based stationary phases often lead to severe peak asymmetry[1].
To establish a self-validating analytical framework, this guide details two orthogonal strategies: Method A (HILIC-CAD) for direct, high-throughput analysis, and Method B (RP-HPLC-FLD) utilizing pre-column derivatization for ultra-sensitive trace analysis.
Methodological Rationale & Decision Logic
As an analytical scientist, selecting the correct chromatographic mode is a matter of matching the detector's physical requirements with the analyte's chemical reality.
Why HILIC-CAD? Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention for polar amines that would otherwise elute in the void volume of a C18 column[2]. Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD is a quasi-universal detector that measures the charge transferred to non-volatile analyte particles after mobile phase evaporation, offering uniform response independent of optical properties[3].
Why FMOC-Cl Derivatization? For trace-level quantification (e.g., in biological matrices), CAD may lack the necessary sensitivity. 9-Fluorenylmethyl chloroformate (FMOC-Cl) selectively reacts with primary and secondary amines. In our target molecule, FMOC-Cl will covalently bond to the primary ethylamine group, leaving the sterically hindered tertiary pyrrolidine amine unreacted. This tags the highly polar molecule with a bulky, hydrophobic fluorenyl group, enabling strong retention on standard C18 columns and unlocking ultra-sensitive Fluorescence Detection (FLD)[4][5].
Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.
Experimental Protocols
Method A: Direct Analysis via HILIC-CAD
This method relies on electrostatic and hydrophilic partitioning. We utilize an acidic buffer to ensure both amine groups are fully protonated, preventing mixed-mode peak tailing[2].
Step-by-Step Methodology:
Mobile Phase Preparation:
Channel A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (The low pH suppresses silanol ionization and ensures the analyte remains in a cationic state).
Gradient: Isocratic elution at 80% B / 20% A. (In HILIC, water is the strong solvent; high organic content promotes retention).
Column Temperature: 30°C.
CAD Detector Settings:
Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile aliphatic amine while fully evaporating the mobile phase)[3].
Data Collection Rate: 10 Hz.
Sample Preparation: Dissolve the API directly in 80:20 Acetonitrile/Water. Crucial: Do not inject samples dissolved in 100% water, as this will cause severe peak distortion in HILIC mode.
Method B: Pre-Column Derivatization via RP-HPLC-FLD
This method leverages the nucleophilic substitution reaction between the primary amine of the analyte and FMOC-Cl[4].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 0.1 M Borate buffer and adjust to pH 8.5. (Alkaline pH is required to deprotonate the primary amine, maximizing its nucleophilicity).
Derivatization Reaction:
Transfer 100 µL of the sample standard into a glass HPLC vial.
Add 100 µL of Borate buffer (pH 8.5).
Add 200 µL of 5 mM FMOC-Cl reagent (dissolved in anhydrous acetonitrile).
Vortex for 10 seconds and incubate at 25°C for exactly 20 minutes in the dark[5].
Quenching (Critical Step): Add 50 µL of 100 mM Glycine solution. Excess FMOC-Cl hydrolyzes into FMOC-OH, a highly fluorescent byproduct that causes massive baseline interference. Glycine rapidly consumes the unreacted FMOC-Cl, shifting the byproduct peak to the solvent front[4].
Chromatographic Conditions:
Column: End-capped C18 (150 × 4.6 mm, 3.5 µm).
Mobile Phase: Gradient of Water (A) and Acetonitrile (B). (e.g., 40% B to 90% B over 15 minutes).
Workflow for the pre-column FMOC-Cl derivatization and quenching process.
Quantitative Data Summary
The following table summarizes the expected validation parameters for both methodologies, demonstrating the trade-off between throughput and sensitivity.
Validation Parameter
Method A: HILIC-CAD
Method B: RP-HPLC-FLD (FMOC)
Primary Application
API Quality Control, Assay
Bioanalysis, Trace Impurities
Linearity Range
1.0 – 500 µg/mL
5.0 – 1000 ng/mL
Correlation Coefficient (R²)
> 0.995 (Requires CAD power function)
> 0.999
Limit of Detection (LOD)
0.2 µg/mL
1.5 ng/mL
Limit of Quantitation (LOQ)
0.6 µg/mL
5.0 ng/mL
Typical Run Time
< 10 minutes
20 – 25 minutes
Sample Preparation
Simple (Dilute & Shoot)
Complex (Derivatize & Quench)
Note: CAD response is inherently non-linear over wide concentration ranges. Utilizing the detector's built-in power function value (PFV) or applying a quadratic calibration curve is required for accurate quantitation[3].
References
Chan, W. C., et al. "HPLC of amines as 9-fluorenylmethyl chloroformate derivatives." ResearchGate, 2009. Available at: [Link]
Xu, Qun, et al. "Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α–hydroxyamines." Journal of Pharmaceutical and Biomedical Analysis, 2015. Available at: [Link]
Hutchinson, J. P., et al. "Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine." ResearchGate, 2011. Available at: [Link]
Application Note: Protocols for In Vivo Administration of Pyrrolidine-Based Compounds
Subtitle: Pharmacokinetics, Formulation Strategies, and Experimental Workflows for Preclinical Models Target Audience: Researchers, scientists, and drug development professionals. Introduction & Rationale The pyrrolidine...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Pharmacokinetics, Formulation Strategies, and Experimental Workflows for Preclinical Models
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Rationale
The pyrrolidine ring—a five-membered, saturated nitrogen heterocycle—is a highly versatile scaffold in medicinal chemistry. Its sp3-hybridization allows for non-planar "pseudorotation," providing exceptional three-dimensional pharmacophore coverage that enables high-affinity target binding[1]. This core is foundational to a diverse array of therapeutics, ranging from dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin) to CXCR4 chemokine receptor antagonists[2][3].
However, in preclinical pharmacology, Pyrrolidine dithiocarbamate (PDTC) serves as the gold-standard tool compound for evaluating in vivo nuclear factor-κB (NF-κB) inhibition, inflammatory suppression, and oxidative stress modulation[4][5]. This application note provides authoritative, self-validating protocols for the in vivo administration of pyrrolidine-based compounds, focusing on PDTC for acute models and vildagliptin for chronic models.
Mechanistic Grounding: The Case of PDTC
To design an effective in vivo protocol, one must understand the causality behind the compound's mechanism of action. PDTC exerts its potent anti-inflammatory effects by preventing the degradation of IκB-α, the endogenous inhibitor of NF-κB[4][5].
Under pathological conditions (e.g., endotoxemia), lipopolysaccharide (LPS) activates the IKK complex, which phosphorylates IκB-α, tagging it for proteasomal degradation. This releases the p65/p50 NF-κB heterodimer to translocate into the nucleus. PDTC blocks this degradation, effectively sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS)[5][6].
Figure 1: Mechanism of Pyrrolidine dithiocarbamate (PDTC) inhibiting NF-κB signaling.
Formulation and Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives dictate their formulation. Ensuring compound stability and optimal systemic distribution is critical for experimental reproducibility.
Vehicle Selection: PDTC is highly water-soluble. For intraperitoneal (IP) or intravenous (IV) administration, sterile, pyrogen-free 0.9% physiological saline is the optimal vehicle[5][6]. For oral administration (PO), it can be dissolved directly in standard drinking water[7]. Vildagliptin is typically formulated as an emulsion in distilled saline for oral gavage to ensure uniform suspension[3].
Stability & Causality: Dithiocarbamates are notoriously unstable in highly acidic environments or under prolonged UV exposure, degrading into toxic secondary amines and carbon disulfide. Crucial Step: Solutions must be prepared fresh immediately prior to dosing to prevent artifactual toxicity and loss of efficacy.
Step-by-Step Experimental Protocols
Protocol A: Acute IP Administration (LPS-Induced Sepsis/ARDS Model)
Rationale: Intraperitoneal (IP) administration ensures rapid systemic absorption, bypassing the immediate hepatic first-pass metabolism associated with oral dosing. This pharmacokinetic profile is critical for acute endotoxemia models where rapid target engagement is required.
Vehicle Preparation: Dissolve PDTC in sterile, pyrogen-free 0.9% NaCl to achieve a dosing concentration that allows for a 1 mL/kg injection volume. Keep protected from light.
Dosing: Administer 50 to 200 mg/kg PDTC via IP injection[5][6].
Incubation Window (30–60 mins): Causality: Pre-treatment is essential. PDTC must achieve intracellular therapeutic concentrations in target tissues (e.g., liver, lungs) to inhibit IKK/IκB-α degradation before the LPS-induced signaling cascade is initiated[5][8].
Pathological Challenge: Administer LPS (e.g., Salmonella enteritidis, 8–20 mg/kg IV or IP)[5][8].
Tissue Harvest: Euthanize animals at predefined time points (e.g., 4, 12, 24 hours). Collect blood for serum cytokine ELISA and tissues (lung/liver) for Western blot (IκB-α degradation) and histological scoring[4][8].
Figure 2: Step-by-step in vivo workflow for PDTC administration in acute sepsis models.
Rationale: Oral gavage (PO) or drinking water administration mimics clinical dosing regimens for chronic conditions, allowing for steady-state pharmacokinetics over weeks or months.
Preparation: Formulate the pyrrolidine derivative (e.g., Vildagliptin) at 30–50 mg/kg in distilled saline[3].
Administration: Perform daily oral gavage for 7 to 14 days prior to disease induction (e.g., MPTP injection for Parkinson's models)[3].
Monitoring: Conduct behavioral tests (e.g., rotarod, pole test) 14 days post-induction to assess dopamine-dependent motor deficits[3].
Quantitative Data Summary
The following table summarizes validated in vivo dosing parameters for various pyrrolidine-based compounds across different preclinical models, providing a baseline for experimental design.
Compound
Sub-Class / Target
In Vivo Model
Route
Typical Dose
Key Pharmacological Observation
PDTC
NF-κB Inhibitor / Antioxidant
Sepsis / ARDS (Acute)
IP
50 – 200 mg/kg
Prevents IκB-α degradation; reduces TNF-α, IL-1β, and neutrophil accumulation[5][8].
PDTC
NF-κB Inhibitor / Antioxidant
Colitis (DSS-induced)
IP
50 – 100 mg/kg
Suppresses intestinal shortening; reduces DAI scores[9].
PDTC
NF-κB Inhibitor / Antioxidant
ALS (Chronic)
PO (Water)
50 mg/kg/day
Alters metal chelation (copper); decreases survival in G93A-SOD1 rats[7].
Vildagliptin
DPP-4 Inhibitor
Parkinson's Disease
PO
30 – 50 mg/kg
Alleviates MPTP-induced motor deficits; protects dopaminergic neurons[3].
References[9] Evaluation of the effect of pyrrolidine dithiocarbamate in suppressing inflammation in mice with dextran sodium sulfate-induced colitis - Baishideng Publishing Group. Available at:https://www.wjgnet.com[6] Inhibitory Effects of Pyrrolidine Dithiocarbamate on Endotoxin-Induced Uveitis in Lewis Rats - ARVO Journals. Available at: https://arvojournals.org[8] Regulatory mechanism of pyrrolidine dithiocarbamate is mediated by nuclear factor‑κB and inhibits neutrophil accumulation in ARDS mice - Spandidos Publications. Available at:https://www.spandidos-publications.com[4] Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PMC. Available at: https://www.ncbi.nlm.nih.gov[5] Inhibition of NF-κB Activation by Pyrrolidine Dithiocarbamate Prevents In Vivo Expression of Proinflammatory Genes - American Heart Association Journals. Available at:https://www.ahajournals.org[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC. Available at:https://www.ncbi.nlm.nih.gov[7] Pyrrolidine Dithiocarbamate Inhibits Induction of Immunoproteasome and Decreases Survival in a Rat Model of Amyotrophic Lateral Sclerosis - ScienceDirect. Available at: https://doi.org[2] Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: https://www.frontiersin.org[3] Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease - MDPI. Available at: https://www.mdpi.com
screening 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine for antimicrobial activity
Application Note: Antimicrobial Screening and Mechanistic Profiling of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine Chemical Rationale & Screening Strategy 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is an aliphat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Antimicrobial Screening and Mechanistic Profiling of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Chemical Rationale & Screening Strategy
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is an aliphatic diamine characterized by a tertiary amine embedded within a pyrrolidine ring and a primary ethanamine side chain. Pyrrolidine derivatives have recently garnered significant attention in medicinal chemistry as versatile scaffolds for novel antibacterial agents, particularly to combat escalating antimicrobial resistance[1].
At physiological pH (7.4), both the primary and tertiary amines of this compound are predicted to be protonated, rendering the molecule a dicationic amphiphile. This structural motif is highly relevant in antimicrobial drug discovery. Dicationic molecules exhibit a strong electrostatic affinity for the negatively charged bacterial cell envelope—specifically lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. Because of this, our screening strategy cannot be limited to simple growth inhibition; it must comprehensively evaluate both susceptibility and the potential mechanism of action (membrane permeabilization).
Experimental Workflow
To ensure robust, reproducible data, the evaluation of this compound follows a tiered screening cascade designed to filter out false positives and identify true bactericidal activity.
Fig 1. Tiered antimicrobial screening and validation workflow for pyrrolidine derivatives.
The Minimum Inhibitory Concentration (MIC) is determined using the gold-standard broth microdilution method outlined in the 2[2].
Causality & Expert Insight : We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Unadjusted broth contains highly variable concentrations of divalent cations (Mg²⁺ and Ca²⁺). Because our pyrrolidine derivative is dicationic, it will compete with these endogenous cations for binding sites on the bacterial LPS. Failing to standardize cation concentrations will lead to artificially skewed MIC values, rendering the data non-reproducible and scientifically invalid[3].
Self-Validating Assay Design : Every 96-well plate must contain three internal controls to validate the run:
Sterility Control (SC) : CAMHB only (Validates aseptic technique and media integrity).
Growth Control (GC) : CAMHB + Inoculum (Validates bacterial viability and serves as the 100% growth baseline).
Positive Control (PC) : CAMHB + Inoculum + Reference Antibiotic (e.g., Ciprofloxacin) (Validates the susceptibility of the specific bacterial strain on the day of testing).
Step-by-Step Methodology :
Compound Preparation : Dissolve 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine in sterile DMSO to create a 10 mg/mL stock solution.
Serial Dilution : In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final testing range of 0.25 µg/mL to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
Inoculum Standardization : Select 3-5 morphologically identical colonies from an overnight agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
Inoculation : Dilute the McFarland suspension 1:150 in CAMHB. Add 50 µL of this working inoculum to all test wells and the GC well, yielding a final well concentration of ~5 × 10⁵ CFU/mL.
Incubation & Readout : Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.
To determine whether the compound merely arrests growth (bacteriostatic) or actively kills the pathogen (bactericidal), an MBC assay is performed[4].
Causality & Expert Insight : A compound is classified as bactericidal if it achieves a ≥3-log₁₀ (99.9%) reduction in viable CFU/mL relative to the starting inoculum. For basic amine compounds, bactericidal activity often indicates direct membrane disruption rather than intracellular target inhibition.
Step-by-Step Methodology :
Identify the MIC well and all wells containing higher concentrations of the compound from the 96-well plate.
Aspirate 10 µL from these optically clear wells and spot-plate them onto fresh Mueller-Hinton Agar (MHA) plates.
Spot 10 µL from the Growth Control well (serially diluted to 10⁻³ to yield countable colonies) to verify the starting inoculum concentration.
Incubate the MHA plates at 37°C for 24 hours.
Interpretation : The MBC is the lowest concentration of the compound that yields ≤ 5 colonies on the agar spot (confirming a 99.9% kill rate).
Given the dicationic nature of the pyrrolidine ethanamine scaffold, we hypothesize that its primary mechanism of action against Gram-negative species involves outer membrane destabilization.
Causality & Expert Insight : 1-N-phenylnaphthylamine (NPN) is a lipophilic fluorescent probe. In an aqueous environment, NPN exhibits weak fluorescence. Furthermore, it is actively excluded by the intact outer membrane of Gram-negative bacteria (e.g., P. aeruginosa). However, if 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine disrupts the LPS layer, NPN partitions into the hydrophobic interior of the lipid bilayer, resulting in a massive quantum yield increase. This assay provides definitive, real-time biochemical proof of membrane disruption.
Step-by-Step Methodology :
Grow Pseudomonas aeruginosa (ATCC 27853) to mid-logarithmic phase (OD₆₀₀ = 0.5) in CAMHB.
Wash the cells twice via centrifugation (5000 × g, 5 min) and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.
Transfer 100 µL of the bacterial suspension to a black, clear-bottom 96-well plate.
Add NPN to a final concentration of 10 µM and incubate in the dark for 5 minutes.
Read baseline fluorescence (Excitation: 350 nm, Emission: 420 nm) using a microplate fluorometer.
Inject 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine at 1×, 2×, and 4× its MIC. Include Colistin (2 µg/mL) as a positive control for membrane permeabilization.
Monitor fluorescence kinetics continuously for 30 minutes. An immediate, dose-dependent spike in relative fluorescence units (RFU) confirms outer membrane disruption.
Quantitative Data Presentation
All screening data must be consolidated to evaluate the compound's therapeutic window and spectrum of activity. Below is a standardized template for reporting the pharmacological profile of the pyrrolidine derivative.
Table 1: Representative Antimicrobial Susceptibility Profile of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Organism
Gram Status
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
Staphylococcus aureus (ATCC 29213)
Positive (+)
16
16
1
Bactericidal
Bacillus subtilis (ATCC 6633)
Positive (+)
8
16
2
Bactericidal
Escherichia coli (ATCC 25922)
Negative (-)
32
64
2
Bactericidal
Pseudomonas aeruginosa (ATCC 27853)
Negative (-)
64
>256
>4
Bacteriostatic
Note: Data represents median values from three independent biological replicates. An MBC/MIC ratio of ≤ 4 indicates bactericidal action.
References
Title: Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Title: Modification of Antimicrobial Susceptibility Testing Methods - CLSI.
Title: AI-guided precise design of antimicrobial polymers through high-throughput screening technology on an automated platform.
Application Notes and Protocols for the Investigation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine in Anticancer Research
Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Oncology The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, lauded for its structural versatili...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Oncology
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, lauded for its structural versatility and significant biological activity. This scaffold is prevalent in numerous natural products and has been extensively explored for the development of novel therapeutics, particularly in oncology.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex, three-dimensional molecular architectures, which is a critical factor for achieving target selectivity and favorable pharmacological profiles.[3]
Numerous pyrrolidine derivatives have demonstrated potent anticancer activities through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4] Strategic modifications at the N1 and C3 positions of the pyrrolidine ring have been shown to significantly influence biological activity, making this scaffold a prime candidate for the development of targeted cancer therapies.[5]
This guide focuses on a specific, yet under-investigated, pyrrolidine derivative: 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine . While this compound is not extensively documented in anticancer literature, its structural features—a 3-substituted pyrrolidine with a basic aminoethyl side chain and an N-isopropyl group—suggest a plausible interaction with key oncogenic targets. Based on structure-activity relationship (SAR) studies of similar compounds, we hypothesize that this molecule may exert its anticancer effects through the modulation of apoptosis and cell survival signaling pathways.[6][7]
These application notes provide a comprehensive framework for researchers to systematically evaluate the anticancer potential of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, from initial cell viability screening to elucidating its mechanism of action.
Hypothesized Mechanism of Action and Investigational Workflow
Based on the known anticancer activities of various pyrrolidine derivatives, we propose a hypothetical mechanism of action for 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine centered on the induction of apoptosis via inhibition of anti-apoptotic proteins like Bcl-2 and/or modulation of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade. The basic amine function may facilitate interactions with acidic residues in the binding pockets of target proteins.
The following experimental workflow is designed to test this hypothesis:
Figure 1: Experimental workflow for investigating the anticancer potential of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine.
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using the XTT Assay
Rationale: The XTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. This assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability.[6]
Materials:
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
96-well cell culture plates
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (stock solution in DMSO)
XTT labeling reagent
Electron-coupling solution
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Compound Treatment: Prepare serial dilutions of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and the electron-coupling solution. Prepare the XTT labeling mixture by adding the electron-coupling solution to the XTT reagent according to the manufacturer's instructions.
Assay Development: Add 50 µL of the XTT labeling mixture to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time should be optimized for each cell line.
Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract non-specific background absorbance.
Data Analysis and Interpretation:
Treatment Group
Concentration (µM)
Absorbance (450nm)
% Viability
Vehicle Control
0
1.25
100%
Compound X
1
1.10
88%
Compound X
10
0.65
52%
Compound X
50
0.20
16%
Positive Control
5
0.15
12%
Table 1: Example data from an XTT cell viability assay.
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[1]
Materials:
Cancer cells treated with 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine at its IC₅₀ concentration
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) groups.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis and Interpretation:
The flow cytometry data will generate a dot plot with four quadrants:
Lower Left (Annexin V- / PI-): Live cells
Lower Right (Annexin V+ / PI-): Early apoptotic cells
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants in the compound-treated group compared to the vehicle control indicates the induction of apoptosis.
Protocol 3: Western Blot Analysis of Apoptosis and Survival Signaling Pathways
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and cell survival. This technique is crucial for validating the findings from the apoptosis assay and for probing the molecular targets of the test compound.[9]
Figure 2: General workflow for Western blot analysis.
Materials:
Treated cell lysates
RIPA buffer with protease and phosphatase inhibitors
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and apply the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Expected Outcomes and Interpretation:
Target Protein
Expected Change with Treatment
Interpretation
Cleaved Caspase-3
Increase
Activation of the caspase cascade, indicating apoptosis.
Cleaved PARP
Increase
A downstream marker of caspase activation and apoptosis.
Bcl-2
Decrease
Inhibition of an anti-apoptotic protein, promoting apoptosis.
p-Akt / p-mTOR
Decrease
Inhibition of a key pro-survival signaling pathway.
Table 2: Expected changes in protein expression and their interpretation.
A decrease in the levels of p-Akt, p-mTOR, and Bcl-2, coupled with an increase in cleaved Caspase-3 and cleaved PARP, would strongly support the hypothesis that 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine induces apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway and/or by directly targeting Bcl-2 family proteins.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the preclinical evaluation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine as a potential anticancer agent. The pyrrolidine scaffold holds significant promise in oncology, and a systematic investigation of novel derivatives is warranted.[10] Should this initial in vitro screening yield promising results, further studies could include cell cycle analysis, kinase profiling assays, and ultimately, in vivo studies using animal models of cancer to assess efficacy and toxicity.[11] The exploration of such novel chemical entities is essential for the continued development of effective cancer therapeutics.
References
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. Available at: [Link].
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link].
XTT Assays vs MTT - Biotech Spain. Biotech Spain. Available at: [Link].
Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. Cyprotex. Available at: [Link].
Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science. Available at: [Link].
A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers in Pharmacology. Available at: [Link].
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF. ResearchGate. Available at: [Link].
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link].
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. Available at: [Link].
A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization. ScienceDirect. Available at: [Link].
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. Available at: [Link].
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link].
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link].
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. Available at: [Link].
Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Publishing. Available at: [Link].
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Available at: [Link].
Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed. Available at: [Link].
Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. MDPI. Available at: [Link].
improving the synthetic yield of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Welcome to the Application Support Center for Advanced Amine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when synthesizing highly polar, steri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for Advanced Amine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when synthesizing highly polar, sterically hindered diamines.
The synthesis of 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine presents three distinct chemical challenges: controlling the regioselectivity of the N-alkylation, preventing dimerization during nitrile reduction, and avoiding product loss during the isolation of the highly water-soluble final diamine.
This technical guide provides a self-validating workflow, field-proven protocols, and troubleshooting FAQs designed to maximize your synthetic yield.
Synthetic Workflow Visualization
Synthetic workflow for 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine via reductive amination.
Troubleshooting Guide & FAQs
Q1: I am experiencing low yields and significant impurity profiles when using 2-bromopropane to install the isopropyl group. How can I improve this?A1: Direct alkylation with secondary alkyl halides like 2-bromopropane is highly prone to competing E2 elimination reactions (yielding propene) and over-alkylation (forming quaternary ammonium salts).
The Causal Fix: Transition your workflow to a reductive amination using acetone and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the ketone starting material [1]. Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB avoids the generation of highly toxic cyanide byproducts and operates efficiently in weakly acidic to neutral conditions [2].
Q2: My nitrile reduction to the ethanamine is stalling, and LC-MS shows a large mass peak corresponding to a secondary amine dimer. What is the mechanism behind this failure, and how do I prevent it?A2: Catalytic hydrogenation of nitriles proceeds through a highly reactive imine intermediate. If the newly formed primary ethanamine product attacks this unreduced imine, it expels ammonia and forms a secondary amine dimer.
The Causal Fix: You must perform the Raney Nickel reduction in the presence of a large molar excess of ammonia (typically 7 N NH₃ in methanol). By Le Chatelier’s principle, saturating the reaction with ammonia shifts the equilibrium, outcompeting the product amine for the imine intermediate and strictly enforcing the formation of the primary amine [3].
Q3: The final diamine is highly polar. I am losing over 40% of my product during the aqueous workup. How can I improve recovery?A3: 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is a highly water-soluble diamine. Standard liquid-liquid extraction (e.g., dichloromethane/water) will result in massive partitioning losses.
The Causal Fix: Abandon aqueous workup for the final step. Instead, filter off the hydrogenation catalyst, concentrate the methanolic solution, and isolate the product by precipitating it as a bis-hydrochloride salt using anhydrous HCl in diethyl ether. This creates a self-validating purification step where the impurities remain soluble in the ether/ethanol supernatant.
Quantitative Data Presentation
To benchmark your experiments, compare your reaction metrics against the validated baseline data below:
Synthetic Step
Reagents / Conditions
Typical Yield
Primary Impurities to Monitor
N-Isopropylation
Acetone, NaBH(OAc)₃, DCE, rt
85 - 95%
Unreacted SM, Isopropanol
Nitrile Reduction
Raney Ni, H₂ (50 psi), NH₃/MeOH
75 - 85%
Secondary amine dimer, unreduced nitrile
Direct Alkylation (Obsolete)
2-Bromopropane, K₂CO₃, MeCN
40 - 50%
Quaternary ammonium salts, propene
Validated Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]acetonitrile)
This protocol utilizes STAB to ensure mono-alkylation without over-reduction.
Preparation: Dissolve 2-(pyrrolidin-3-yl)acetonitrile (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Imine Formation: Add acetone (1.5 equiv) to the stirring solution. Stir at room temperature for 30 minutes. (Self-Validation: An LC-MS aliquot should confirm the disappearance of the starting material mass and the appearance of the iminium intermediate).
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension for 12 hours at room temperature.
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8. Extract the aqueous layer with dichloromethane (3 × 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Analytical Validation: Analyze the crude oil via ¹H NMR; the appearance of a distinct septet at ~2.5 ppm confirms the successful installation of the isopropyl methine proton.
Protocol 2: Nitrile Reduction (Synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine)
This protocol utilizes ammonia-saturated conditions to suppress dimerization.
Preparation: Dissolve the intermediate 2-[1-(propan-2-yl)pyrrolidin-3-yl]acetonitrile in 7 N Ammonia in Methanol to achieve a 0.1 M concentration.
Catalyst Addition: Under a strict argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Critical Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in the presence of oxygen.
Hydrogenation: Seal the reaction vessel and purge with H₂ gas three times. Pressurize the vessel to 50 psi H₂ and stir vigorously at room temperature for 16 hours.
Filtration: Vent the hydrogen gas and purge the vessel with argon. Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with excess methanol.
Salt Formation & Isolation: Concentrate the filtrate in vacuo to yield a crude oil. To bypass aqueous workup, dissolve the oil in a minimal volume of absolute ethanol. Dropwise, add 2.0 M HCl in diethyl ether until precipitation ceases. Filter the resulting bis-hydrochloride salt, wash with cold diethyl ether, and dry under high vacuum to afford the pure target diamine.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. URL:[Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. URL:[Link]
addressing solubility issues of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine in aqueous buffers
A Guide to Addressing Solubility Challenges in Aqueous Buffers Welcome to the technical support center for 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Addressing Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility issues encountered during experimentation. As Senior Application Scientists, we have synthesized field-proven insights with fundamental physicochemical principles to help you navigate these challenges effectively.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it is crucial to understand the inherent properties of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. This compound is a diamine, meaning it has two basic nitrogen centers: a tertiary amine within the pyrrolidine ring and a primary amine at the end of the ethyl chain. This structure dictates its behavior in aqueous solutions, particularly its pH-dependent solubility.[1][2] It is commonly supplied as a dihydrochloride salt to enhance its aqueous solubility.[3][4]
As a basic compound, its solubility is highly pH-dependent. The hydrochloride salt form is significantly more soluble in neutral to acidic aqueous solutions where the amine groups are protonated.
The solubility of amines is fundamentally linked to the pH of the aqueous medium.[6][7] The two amine groups on 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can accept protons (H⁺) to form positively charged ammonium ions. This protonated, ionized form is polar and readily interacts with water molecules, leading to higher solubility.[2][5] Conversely, in alkaline conditions (higher pH), the amine groups are deprotonated, existing in their neutral "free base" form, which is less polar and significantly less soluble in water.
Caption: pH-dependent equilibrium of the amine compound.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I added it to my phosphate-buffered saline (PBS) at pH 7.4. What happened?
A1: This is a common and frustrating issue that often stems from two primary factors: buffer interaction and exceeding the compound's intrinsic solubility at that specific pH.
Buffer-Compound Interaction: While PBS is a widely used buffer, phosphate ions can sometimes form insoluble salts with amine compounds, especially when the compound is present as a hydrochloride salt. This can lead to precipitation that is independent of pH alone.[8][9][10]
pH and Solubility Limit: Although pH 7.4 is generally suitable for keeping amines protonated, every compound has a maximum solubility limit. If your target concentration is high, you may have exceeded this limit, causing the less soluble fraction to precipitate out.
Solution: First, try switching to a non-phosphate buffer like HEPES or TRIS. If precipitation persists, the issue is likely concentration-dependent, and you should follow the troubleshooting guide below.
Q2: What is the best way to prepare a working solution of this compound for my cell culture experiment?
A2: The most reliable method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer or media.[11][12] This approach minimizes the risk of precipitation.
Prepare a Concentrated Stock: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can assist with this process.[8][11]
Perform Step-wise Dilution: Add the DMSO stock drop-wise into your pre-warmed (37°C) cell culture medium while vortexing or stirring.[11] This gradual dilution prevents the compound from crashing out due to the sudden change in solvent polarity.
Control the Final Solvent Concentration: Be mindful that high concentrations of DMSO can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[12] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[12]
Q3: Can I increase the solubility by adjusting the pH of my buffer?
A3: Yes, pH adjustment is a powerful tool for enhancing the solubility of ionizable compounds.[13][14] For this basic compound, lowering the pH will further favor the protonated, more soluble state. If your experimental conditions allow, preparing your solution in a buffer with a pH between 4.0 and 6.5 can significantly increase the concentration you can achieve. However, you must ensure this pH is compatible with your downstream application (e.g., enzyme activity, cell viability).
Q4: Are there any additives or excipients that can help improve solubility?
A4: Yes, several excipients are used in formulation development to enhance the solubility of poorly soluble compounds.[15][16] For research applications, the most common and accessible are cyclodextrins.
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used for this purpose in both in vitro and in vivo studies.[12]
Troubleshooting Guide: A Systematic Approach to Precipitation
If you encounter precipitation, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing precipitation.
Key Experimental Protocols
Protocol 5.1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a master stock solution.
0.22 µm syringe filter for sterilization (optional)
Methodology:
Weigh the desired amount of the solid compound into a sterile vial.
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.
If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[11] Sonication in a water bath for 5 minutes can also be used to break up small aggregates.[8]
(Optional) For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a new sterile tube.
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store as recommended on the product datasheet, typically at -20°C or -80°C.[12]
Protocol 5.2: Step-wise Dilution into Aqueous Buffer
This protocol is critical for preventing precipitation when preparing the final working solution from a DMSO stock.[11]
Desired aqueous buffer (e.g., HEPES, TRIS, or cell culture medium), pre-warmed to 37°C.
Sterile conical tubes or vials.
Vortex mixer.
Methodology:
Add the final volume of the pre-warmed aqueous buffer to a sterile tube.
Begin vortexing the buffer at a medium speed.
While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop to the side of the tube, allowing it to be incorporated into the vortex.
Continue to vortex for an additional 30 seconds after adding the stock to ensure the solution is homogenous.
Visually inspect the final solution against a dark background to ensure there is no cloudiness or precipitate. The solution should be completely clear.
Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for long periods unless their stability has been verified.
References
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]
Naik, J. B., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]
Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Korean Journal of Chemical Engineering.
JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]
PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water. [Link]
Chromatography Online. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
LibreTexts Chemistry. 7.3 Solubility of Amines. [Link]
ACS Publications. (2016, December 5). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. [Link]
MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]
ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
Technical Support Center: Stability and Handling of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine .
This compound is a bifunctional aliphatic diamine. It features a highly nucleophilic primary amine on the ethyl chain and a sterically hindered tertiary amine within the isopropyl-substituted pyrrolidine ring. This dual reactivity makes the molecule highly versatile but also introduces specific vulnerabilities in solution, namely atmospheric degradation, oxidative stress, and electrophilic quenching.
Below, you will find field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure absolute data integrity during your assays.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does the pH of my aqueous stock solution drop over time, and why do I occasionally observe a white precipitate?
The Causality: This is a classic symptom of atmospheric carbon dioxide (CO₂) absorption. The primary amine moiety of your compound rapidly reacts with dissolved CO₂ in water to form an unstable zwitterion, which subsequently rearranges into an amine carbamate salt1[1]. Because carbamate formation consumes the free base and generates an acidic species, the pH of the solution steadily drops. If the concentration is high enough, the resulting carbamate or bicarbonate salts will precipitate.
The Fix: Solutions must be prepared using strictly degassed solvents and stored under an inert atmosphere (Argon or Nitrogen) to prevent CO₂ ingress.
Q2: My LC-MS analysis shows a persistent +16 Da mass shift after storing the solution for a few days. What is happening?
The Causality: A +16 Da mass shift indicates oxygen insertion. In this specific diamine, this points directly to the formation of an N-oxide at the tertiary amine site (the 1-isopropylpyrrolidine nitrogen)2[2]. Tertiary amines are highly susceptible to oxidation by dissolved oxygen or trace reactive oxygen species (ROS) generated by UV light or trace transition metals in the solvent.
The Fix: Utilize amber vials to block UV-induced ROS generation and add trace chelating agents (like EDTA) to your buffer to bind catalytic trace metals.
Q3: I am using this compound in cell culture media containing glucose, and my effective concentration is dropping rapidly. Is the compound degrading?
The Causality: The compound is likely not degrading, but rather being covalently sequestered. The primary amine readily undergoes a condensation reaction with reducing sugars (like glucose) or trace aldehydes in the media to form an aliphatic aldimine (Schiff base)3[3]. While aliphatic imines are dynamically unstable in pure water, in complex biological media they can undergo irreversible Amadori rearrangements (the first step of the Maillard reaction).
The Fix: Never pre-incubate this compound in glucose-rich media. Spike the compound into the assay immediately prior to initiating the experiment.
Part 2: Quantitative Data & Analytical Signatures
To ensure your experimental workflows are trustworthy, you must monitor the structural integrity of the diamine. Below is a summary of the quantitative analytical signatures used to track the specific degradation pathways of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine.
Degradation Pathway
Target Moiety
Analytical Signature
Critical Threshold for Action
Preventive Condition
Carbamate Formation
Primary Amine
pH Drop; Mass shift (+44 Da for carbamate adduct in negative ion mode)
pH drops by >0.5 units from baseline
Degassed solvent, Argon headspace
N-Oxide Formation
Tertiary Amine
LC-MS: +16 Da shift ([M+H]⁺ = 173.17 m/z)
>0.5% relative abundance of +16 Da peak
Amber vials, 0.1 mM EDTA, -20°C
Schiff Base / Imine
Primary Amine
LC-MS: Mass shift corresponding to sugar/aldehyde adduct minus H₂O
Any detectable adduct peak in media
Point-of-use spiking (no pre-incubation)
Part 3: Experimental Protocol - Preparation of Self-Validating, Ultra-Stable Stock Solutions
Do not just mix the compound with water. To guarantee trustworthiness and reproducibility, follow this self-validating protocol designed to neutralize the specific vulnerabilities of aliphatic diamines.
Objective: Formulate a 10 mM stock solution that resists carbamate formation and oxidation.
Step-by-Step Methodology:
Solvent Degassing (Eliminate CO₂ and O₂):
Boil HPLC-grade water for 5 minutes.
Immediately transfer to a sterile bottle and sparge with ultra-pure Argon gas for 15 minutes while cooling to room temperature. Causality: Boiling drives off dissolved gases, and the heavier Argon gas creates a protective blanket, preventing CO₂ re-absorption.
Add EDTA to the degassed water to achieve a final concentration of 0.1 mM. Causality: EDTA sequesters trace iron/copper ions that act as catalysts for N-oxide formation at the tertiary amine.
Compound Dissolution:
Weigh the 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine inside a nitrogen-purged glove bag or under a localized inert gas stream.
Dissolve in the degassed buffer to a final concentration of 10 mM.
Self-Validation (QC Check):
pH Verification: Measure the initial pH. As a free diamine, it should be highly basic (pH ~10-11). Seal the vial. If the pH drops by more than 0.5 units over a 24-hour period, CO₂ contamination has occurred and the batch must be remade.
LC-MS Verification: Run a baseline LC-MS. Confirm the exact mass of the intact compound ([M+H]⁺ 157.17). Ensure the N-oxide peak (m/z 173.17) is absent or strictly <0.5%.
Storage:
Aliquot the validated solution into amber glass vials with PTFE-lined caps. Causality: Amber glass prevents UV-induced radical formation, and PTFE prevents plasticizer leaching.
Purge the headspace of each vial with Argon before sealing. Store at -20°C.
Part 4: Visualization of Degradation Pathways
The following diagram maps the specific environmental triggers to their corresponding degradation pathways for this compound.
Mechanistic degradation pathways of the aliphatic diamine in solution.
References
Selective Aliphatic Aldimine Formation and Stabilization by a Hydrophobic Capsule in Water. Journal of the American Chemical Society.3
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (PMC).1
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.2
Technical Support Center: Optimization of N-Alkylation of 3-Substituted Pyrrolidines
Welcome to the Technical Support Center for the N-alkylation of 3-substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the N-alkylation of 3-substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The presence of a substituent at the 3-position of the pyrrolidine ring introduces steric and electronic challenges that can significantly impact reaction outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve your desired N-alkylated products with high yield and purity.
I. Understanding the Reaction: Core Principles and Challenges
The N-alkylation of 3-substituted pyrrolidines is a nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks an electrophilic alkylating agent. While seemingly straightforward, the substituent at the 3-position can sterically hinder the nitrogen atom, slowing down the reaction rate and promoting side reactions.[1][2] Key factors influencing the success of this reaction include the choice of base, solvent, temperature, and the nature of both the alkylating agent and the 3-substituent itself.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 3-substituted pyrrolidines, offering explanations and actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
Q: I am observing a significant amount of unreacted starting material, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
A: Low conversion is a frequent challenge, often stemming from a combination of factors related to steric hindrance and reaction conditions.
Insufficiently Strong Base: The secondary amine of the pyrrolidine needs to be deprotonated to enhance its nucleophilicity. If the chosen base is too weak, the equilibrium will favor the protonated, less reactive amine.
Solution: For sterically hindered 3-substituted pyrrolidines, stronger bases are often necessary. Consider switching from common bases like potassium carbonate (K₂CO₃) to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3][4] Cesium carbonate (Cs₂CO₃) can also be effective, as the larger cation can lead to a more "naked" and reactive anion.[3][5]
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for SN2 reactions as they can stabilize the transition state.[3][6] For reactions involving stronger bases like NaH, anhydrous THF or DMF is recommended.[4]
Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation energy barrier, especially with sterically demanding substrates.
Solution: Gradually increase the reaction temperature. Microwave-assisted heating can be a highly effective method for accelerating the reaction and improving yields, often with significantly reduced reaction times.[7][8][9]
Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[3] Alternatively, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide.[3][10]
Problem 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC/LC-MS, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?
A: The formation of side products is often a consequence of the reaction conditions and the nature of the reactants.
Over-alkylation (Quaternization): The N-alkylated pyrrolidine product is also a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt.[6][11]
Solution:
Control Stoichiometry: Use a slight excess of the pyrrolidine starting material relative to the alkylating agent.
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby minimizing the chance of the product reacting further.[11]
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.[6][11]
Elimination (Hofmann or E2): If the alkylating agent has a β-hydrogen and a strong, sterically hindered base is used, an elimination reaction can compete with the desired substitution, forming an alkene.
Solution:
Choice of Base: Use a less sterically hindered base if elimination is a significant issue. For example, K₂CO₃ or DIPEA might be preferable to t-BuOK in some cases.
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
Ring-Opening: Under certain conditions, particularly with chloroformates, N-alkyl pyrrolidines can undergo ring-opening to form 4-chlorobutyl carbamates.[12]
Solution: This is a specific side reaction related to the choice of electrophile. If ring-opening is observed, consider alternative alkylating agents or protecting group strategies.
III. Frequently Asked Questions (FAQs)
Q1: How does the nature of the 3-substituent affect the reaction?
The size and electronic nature of the 3-substituent have a profound impact. Bulky substituents will increase steric hindrance around the nitrogen, making it a less effective nucleophile and requiring more forcing reaction conditions (stronger base, higher temperature).[1][2] Electron-withdrawing groups at the 3-position can decrease the basicity and nucleophilicity of the pyrrolidine nitrogen, also necessitating more vigorous conditions.
Q2: What is the best general-purpose base and solvent combination to start with?
A good starting point for the N-alkylation of 3-substituted pyrrolidines is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile at an elevated temperature (e.g., 60-80 °C).[3][13] If this fails to provide a satisfactory yield, moving to a stronger base like sodium hydride in anhydrous DMF or THF is a logical next step.[4][14]
Q3: When should I consider an alternative method like reductive amination?
Reductive amination is an excellent alternative, particularly when direct alkylation with alkyl halides is problematic due to low reactivity or side reactions.[6][15] This two-step, one-pot process involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[16] Reductive amination is often milder and can be more selective.[6]
Q4: How can I effectively purify my N-alkylated 3-substituted pyrrolidine?
Purification can be challenging due to the basic nature of the product.
Extraction: After quenching the reaction, an aqueous workup is typically performed. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with brine can help remove residual water and some water-soluble impurities.
Acid Wash: To remove unreacted starting pyrrolidine, a dilute acid wash (e.g., 1M HCl) can be employed. The product will also be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.[17]
Chromatography: Silica gel column chromatography is a common purification method. A mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), is often added to the eluent to prevent the product from streaking on the acidic silica gel.
IV. Optimized Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general starting point and may require optimization for specific substrates.
Reagents and Setup:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted pyrrolidine (1.0 eq.).
Add an appropriate anhydrous solvent (e.g., DMF, 10 mL per mmol of pyrrolidine).
Add the base (e.g., K₂CO₃, 2.0 eq. or NaH (60% dispersion in mineral oil), 1.2 eq.). If using NaH, wash it with anhydrous hexanes to remove the mineral oil before adding the solvent.
Add the alkyl halide (1.1-1.5 eq.).
Reaction:
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Cool the reaction mixture to room temperature.
If using K₂CO₃, filter off the solid base and wash with the reaction solvent. If using NaH, cautiously quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
Separate the layers and extract the aqueous layer with the organic solvent (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Alkylation
This method can significantly accelerate the reaction.
Reagents and Setup:
In a microwave reaction vial, combine the 3-substituted pyrrolidine (1.0 eq.), the alkyl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 2.0 eq.).[7]
Add an appropriate solvent (e.g., DMF or acetonitrile).[7]
Reaction:
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[7]
Work-up and Purification:
Cool the vial to room temperature.
Follow the work-up and purification steps outlined in Protocol 1.
V. Data and Workflow Visualizations
Table 1: Comparison of Reaction Conditions for N-Alkylation
Entry
Base (eq.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Notes
1
K₂CO₃ (2.0)
MeCN
80
12
45
Moderate yield, significant starting material remaining.
2
Cs₂CO₃ (2.0)
DMF
80
8
75
Improved yield and faster reaction compared to K₂CO₃.[3]
Rapid and high-yielding microwave-assisted method.[7]
Note: Yields are hypothetical and for illustrative purposes to show general trends.
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Diagram 2: Competing Reaction Pathways
Caption: Major competing reaction pathways in N-alkylation.
VI. References
Gale, N., et al. (2020). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 25(18), 4204. Available at: [Link].
Google Patents. Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Available at: .
ResearchGate. For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. Available at: [Link].
Li, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. Available at: [Link].
Nagy, V., et al. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. Chemistry – A European Journal, 25(51), 11955-11960. Available at: [Link].
Bheemaraju, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9133-9138. Available at: [Link].
Google Patents. US20070270596A1 - Process for the Preparation of N-Alkyl Pyrrolidones. Available at: .
Mattiuzzo, M., et al. (2022). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. Molecules, 27(15), 4786. Available at: [Link].
Joe, C. L., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 140(35), 11119-11126. Available at: [Link].
Gensch, T., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 11(17), 4426-4434. Available at: [Link].
Mondal, S., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14, 6214. Available at: [Link].
Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Available at: .
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Organic Letters, 20(24), 7888-7891. Available at: [Link].
Digital Commons @ USF. Efficient synthesis of secondary amines by selective alkylation of primary amines. Available at: [Link].
Gawley, R. E., et al. (1998). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Tetrahedron Letters, 39(20), 3291-3294. Available at: [Link].
ResearchGate. Synthesis of 3‐aryl pyrrolidines: A highlights. Available at: [Link].
Ieronimo, G., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3376-3379. Available at: [Link].
ResearchGate. (PDF) Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available at: [Link].
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].
Kumar, A., et al. (2022). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 12(35), 22699-22728. Available at: [Link].
ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Available at: [Link].
Ju, Y., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(1), 135-141. Available at: [Link].
Kim, H., et al. (2017). Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to 4-Chlorobutyl Carbamates. The Journal of Organic Chemistry, 82(13), 6970-6976. Available at: [Link].
ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link].
ResearchGate. ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Available at: [Link].
Dounay, A. B., et al. (2005). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 7(20), 4435-4438. Available at: [Link].
ResearchGate. How can I seperate pyrrolidine?. Available at: [Link].
Reddit. Difficulties with N-Alkylations using alkyl bromides. Available at: [Link].
Meyers, A. I., & Kopach, M. E. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(12), 3919-3922. Available at: [Link].
Davis, C. A., et al. (2005). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry, 70(9), 3564-3571. Available at: [Link].
El-Hiti, G. A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1589. Available at: [Link].
ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. Available at: [Link].
Reddit. N-alkylation of an almost non nucleophilic substrate. Available at: [Link].
IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link].
Technical Support Center: Chiral Separation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine Enantiomers
Welcome to the technical support center for the chiral separation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chiral separation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving this specific chiral compound. The stereochemistry of pyrrolidine derivatives is often crucial to their biological activity, making robust enantiomeric separation a critical step in research and quality control.[1]
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Method Selection & Initial Screening FAQs
Q1: Which chromatographic technique is best suited for separating the enantiomers of this polar diamine?
For a polar compound like 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful options.
Chiral HPLC: A widely adopted and robust technique.[2] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving a broad range of racemates, including primary amines.[2][3] Normal-phase HPLC often provides the best resolutions, though it may involve longer analysis times.[4]
Chiral SFC: An increasingly popular "green" alternative that offers significant advantages in speed and solvent reduction.[4][5][6] SFC often provides excellent peak symmetry for basic compounds and can be faster than HPLC.[4] For challenging primary amines, crown ether-based CSPs in SFC have shown great promise.[7]
Capillary Electrophoresis (CE): A high-resolution analytical technique that requires minimal sample and solvent.[8] It is particularly well-suited for polar and charged compounds.[9] Chiral separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[8][9]
Recommendation: Start with Chiral HPLC using polysaccharide-based columns due to their broad applicability.[1][10] If high throughput is a priority, or if peak shape is problematic in HPLC, Chiral SFC is a compelling alternative.[4]
Q2: What type of chiral stationary phase (CSP) should I screen first for this compound?
Given the structure contains both a secondary and a primary amine, CSPs that can engage in hydrogen bonding, dipole-dipole, and steric interactions are ideal.
Amylose and Cellulose Derivatives: Columns such as CHIRALPAK® IA/IB/IC or CHIRALCEL® OD/AD are excellent starting points.[2][3] These are broadly selective and have a high success rate for resolving amines.[2] Immobilized versions (e.g., CHIRALPAK IA, IB) offer greater solvent compatibility, allowing for a wider range of mobile phases during method development.[11][12]
Screening Strategy: A time-efficient approach is to screen a small, diverse set of columns. A good starting set includes an amylose-based column (e.g., CHIRALPAK IA) and a cellulose-based column (e.g., CHIRALCEL OD-H).[10]
Troubleshooting Guide: Chiral HPLC
This section addresses common issues encountered during the chiral HPLC separation of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine.
Q3: Why am I seeing poor or no resolution (Rs < 1.5) between the enantiomers?
Immediate Cause: Insufficient differential interaction between the enantiomers and the chiral stationary phase.
Root Cause Analysis & Solutions:
Mobile Phase Composition is Suboptimal: The mobile phase is a critical factor in achieving chiral separation.[13]
Solution (Normal Phase): Systematically vary the ratio of your non-polar solvent (e.g., n-hexane) to your alcohol modifier (e.g., isopropanol, ethanol).[8] A typical screening range is from 99:1 to 80:20 (hexane:alcohol). Also, screen different alcohol modifiers; the choice between ethanol and isopropanol can significantly impact selectivity.[1]
Solution (Additives): For basic compounds like this diamine, poor peak shape and low resolution are common. Add a small amount of a basic additive to the mobile phase to improve peak symmetry and often enhance resolution.[10] Start with 0.1% diethylamine (DEA) or triethylamine (TEA).[10][14]
Incorrect Flow Rate or Temperature: Chiral separations are often more sensitive to these parameters than achiral separations.[13]
Solution (Flow Rate): Chiral separations frequently benefit from lower flow rates.[13] If you started at 1.0 mL/min, try reducing it to 0.5-0.8 mL/min to see if resolution improves.[13]
Solution (Temperature): Temperature can have a significant and unpredictable effect.[13] Screen temperatures both above and below your initial setting (e.g., 15°C, 25°C, 40°C). A column oven is essential for reproducibility.[13]
Q4: My peaks are tailing severely. What is the cause and how do I fix it?
Immediate Cause: Undesirable secondary interactions between the basic amine groups of the analyte and active sites (e.g., residual silanols) on the silica support of the CSP.
Root Cause Analysis & Solutions:
Insufficient Mobile Phase Additive: The most common cause for tailing of basic analytes.
Solution: As mentioned above, incorporate a basic additive like DEA or TEA into your mobile phase.[10][15] The typical concentration is 0.1-0.2%.[14] This additive competes with your analyte for the active sites on the stationary phase, leading to more symmetrical peaks.
Column Contamination or Damage: Adsorption of impurities at the head of the column can cause peak distortion.[11]
Solution: First, try flushing the column with a strong, compatible solvent (check the column care guide). For immobilized columns, stronger solvents like THF or DMF can be used.[11] If the problem persists, a void may have formed at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) can sometimes help, but replacement may be necessary.[11][13] Using a guard column is a good preventative measure.[15]
Q5: My retention times are drifting and the method is not reproducible. What should I check?
Immediate Cause: The chromatographic system is not properly equilibrated, or environmental conditions are fluctuating.
Root Cause Analysis & Solutions:
Insufficient Column Equilibration: Chiral stationary phases, especially in normal phase, can require long equilibration times.[13]
Solution: Ensure you are equilibrating the column for at least 30-60 minutes (or until a stable baseline is achieved) after changing mobile phase composition.[1] Be aware of "additive memory effects," where previous additives can linger on the CSP and affect current results.[16] Thorough flushing is required when changing additive types.[16]
Unstable Column Temperature: Small temperature fluctuations can significantly impact selectivity and retention times.[13]
Solution: Always use a high-quality column oven. Ensure it is calibrated and maintains a stable temperature throughout the run.[13]
Inconsistent Mobile Phase Preparation:
Solution: Prepare fresh mobile phase for each run or each day. Precisely measure all components. If using additives, ensure they are fully dissolved and the mobile phase is well-mixed.[13]
Experimental Protocols & Data
Protocol 1: Chiral HPLC Screening
This protocol outlines a general screening procedure for identifying a suitable chiral separation method.
Column Selection:
Column 1: CHIRALPAK® IA (Amylose-based)
Column 2: CHIRALCEL® OD-H (Cellulose-based)
Sample Preparation:
Prepare a 1 mg/mL solution of the racemic 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine standard in the initial mobile phase.
Equilibrate the first column with MP A until the baseline is stable.
Inject the racemic standard.
Repeat for MP B.
Switch to the second column and repeat the injections with both mobile phases.
Evaluate chromatograms for any sign of peak separation (shoulders, broadening, or baseline resolution). The most promising combination should be selected for further optimization.[13]
Data Summary: Starting Conditions for Chiral Method Development
Technique
Chiral Stationary Phase (CSP)
Mobile Phase Mode
Recommended Mobile Phase
Additive
Key Advantage
HPLC
Polysaccharide (Amylose/Cellulose)
Normal Phase
n-Hexane / Alcohol (Ethanol or IPA)
0.1% DEA or TEA
Broad applicability, high resolution potential[2][10]
SFC
Polysaccharide (Amylose/Cellulose)
Supercritical Fluid
CO₂ / Methanol
0.1-0.5% DEA or TEA
High speed, reduced solvent use, good peak shape[4]
A logical workflow is crucial for efficient method development. The following diagram illustrates a typical path from initial screening to a finalized method.
Caption: A workflow for systematic chiral method development.
The following decision tree can help diagnose and solve common troubleshooting issues systematically.
Caption: A decision tree for troubleshooting common chiral HPLC issues.
References
Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
Chromatography Today. (2020, May 20). Trouble with chiral separations.
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
Benchchem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
Chromatography Today. (2020, May 20). Trouble with chiral separations.
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
Daicel. (n.d.). Method development with CHIRALPAK® IA - HPLC.
Chromatography Today. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
Technical Support Center: Scale-Up Synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Welcome to the Process Chemistry Support Center. The scale-up of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (a highly polar, basic diamine frequently utilized as a privileged scaffold in medicinal chemistry) present...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. The scale-up of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine (a highly polar, basic diamine frequently utilized as a privileged scaffold in medicinal chemistry) presents unique challenges in chemoselectivity, thermal management, and product isolation.
This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, quantitative catalyst comparisons, and self-validating experimental protocols to ensure reproducible kilo-scale synthesis.
Synthesis Workflow & Mechanistic Pathway
The most scalable route to this target relies on a two-stage sequence: a reductive amination to install the isopropyl group, followed by the catalytic hydrogenation of the nitrile moiety to yield the primary ethanamine.
Figure 1: Synthesis workflow showing the ammonia-dependent bifurcation during nitrile reduction.
Troubleshooting FAQs: Process Chemistry & Scale-Up
Q1: During the nitrile reduction step on a 500g scale, my yield of the primary amine dropped significantly, and LC-MS shows a mass consistent with a secondary amine dimer. How do I prevent this?A1: This is a classic mechanistic failure in nitrile reductions. The reduction of 2-(1-isopropylpyrrolidin-3-yl)acetonitrile proceeds via a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the imine to form a secondary amine dimer, subsequently releasing ammonia [[1]]().
The Causality & Solution: Perform the hydrogenation in a strongly ammoniacal solvent (e.g., 7N NH₃ in Methanol). By Le Chatelier's principle, the massive excess of ammonia shifts the thermodynamic equilibrium, suppressing the condensation pathway and locking the selectivity toward the primary amine [[2]]().
Q2: The reductive amination with acetone and sodium triacetoxyborohydride (STAB) is highly exothermic. How can we safely scale this up without compromising yield?A2: STAB is excellent for milligram-scale medicinal chemistry but poses severe thermal hazards on a process scale due to the rapid, exothermic formation of the iminium ion and the generation of stoichiometric boron waste.
The Causality & Solution: Transition to catalytic reductive amination using Pd/C and hydrogen gas. Dissolve 2-(pyrrolidin-3-yl)acetonitrile in excess acetone (which acts as both reactant and solvent) and apply 3-5 bar of H₂. The exotherm is strictly controlled by the hydrogen mass transfer rate. This creates a self-regulating system: if the reactor temperature spikes, you simply halt the hydrogen flow to instantly quench the reaction kinetics.
Q3: The final product, 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, is highly water-soluble. Liquid-liquid extraction is failing. What is the scalable isolation strategy?A3: Because this molecule is a highly polar, aliphatic diamine, it partitions poorly into organic solvents during standard aqueous workups, leading to massive yield losses in the aqueous layer.
The Causality & Solution: Abandon aqueous extraction entirely. After filtering off the hydrogenation catalyst, concentrate the methanolic reaction mixture under reduced pressure to yield a crude oil. Redissolve this oil in isopropanol (IPA) and slowly introduce anhydrous HCl gas (or HCl in dioxane). The product will precipitate as a highly crystalline, easily filterable dihydrochloride salt, bypassing the need for chromatography or distillation.
Objective: Synthesis of 2-(1-Isopropylpyrrolidin-3-yl)acetonitrile.
Reactor Preparation: Purge a 2L pressure reactor with N₂ for 15 minutes.
Reagent Loading: Charge the reactor with 2-(pyrrolidin-3-yl)acetonitrile (100 g, 0.91 mol) and dry acetone (800 mL). Acetone serves as both the alkylating agent and the solvent.
Pressurization: Seal the reactor. Purge with N₂ (3 × 30 psi), followed by H₂ (3 × 30 psi). Finally, pressurize to 50 psi with H₂.
Execution & Self-Validation: Initiate stirring (600 rpm) and heat to 40 °C. Self-Validation Checkpoint: Monitor the hydrogen mass flow meter or pressure drop. The reaction is actively proceeding as long as H₂ is consumed.
Completion: The reaction is deemed complete when H₂ uptake ceases entirely for 30 consecutive minutes.
Workup: Vent H₂ safely, purge with N₂, and filter the mixture through a tightly packed Celite® pad to remove Pd/C. Concentrate the filtrate under reduced pressure to afford the intermediate as a pale yellow oil.
Protocol B: High-Pressure Nitrile Reduction
Objective: Synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine.
Catalyst Washing: In a fume hood, take Raney® Nickel (15 g, 50% slurry in water). Wash the catalyst three times with methanol (3 × 50 mL) by decantation to remove water. Critical Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry.
Reaction Setup: Transfer the washed Raney Ni to a 1L autoclave. Add a solution of 2-(1-isopropylpyrrolidin-3-yl)acetonitrile (100 g) dissolved in 7N NH₃ in Methanol (500 mL).
Pressurization: Purge the vessel with N₂ (3 × 50 psi) to displace oxygen, then purge with H₂ (3 × 50 psi). Pressurize the vessel to 60 psi with H₂.
Execution & Self-Validation: Heat the reactor to 40 °C with vigorous agitation (800 rpm). Self-Validation Checkpoint: The pressure will drop as the nitrile is reduced. Repressurize to 60 psi as needed. The reaction is complete when the pressure gauge remains completely static for 60 minutes, validating the total consumption of both the nitrile and the transient imine intermediate 2.
Isolation: Vent the reactor and purge with N₂. Filter the mixture through Celite® (keeping the cake wet). Concentrate the filtrate to an oil. Redissolve in 300 mL of Isopropanol and add 4M HCl in dioxane dropwise until pH 2 is reached to precipitate the dihydrochloride salt. Filter and dry under vacuum.
References
Benchchem. Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.2
National Institutes of Health (PMC). Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts.1
ResearchGate. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.3
Technical Support Center: Refining Cell-Based Assay Conditions for Novel Monoamine Transporter Modulators
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to assist researchers in the development and troubleshooting of cell-based assays for novel compounds, with...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist researchers in the development and troubleshooting of cell-based assays for novel compounds, with a focus on molecules structurally related to known monoamine transporter ligands. The specific compound , 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, is not extensively characterized in publicly available literature. However, its core structure, featuring a pyrrolidine ring and an ethylamine side chain, is a common motif in compounds that interact with monoamine transporters.
Therefore, this guide will proceed under the scientifically-grounded hypothesis that this molecule is a potential modulator of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1][2] Its dysfunction is implicated in several neurological and psychiatric disorders, making it a key therapeutic target.[3][4]
This resource provides a comprehensive framework for establishing and optimizing a cell-based VMAT2 functional assay, including a detailed troubleshooting guide, frequently asked questions, a step-by-step experimental protocol, and visual aids to clarify complex processes.
Troubleshooting Guide: Common Issues in VMAT2 Cell-Based Assays
This section addresses common problems that may arise during the execution of a VMAT2 functional assay.
Problem/Issue
Potential Cause(s)
Recommended Solution(s)
High Background Signal
- Radioligand or fluorescent substrate concentration is too high.- Insufficient washing steps.- High non-specific binding of the substrate.[5]
- Titrate the substrate to a concentration at or below its Kd value.[5]- Optimize the number and volume of wash steps.[5]- If using a fluorescent substrate, ensure the buffer does not autofluoresce.
Low or No Specific Signal
- Inactive VMAT2 protein.- Incorrect buffer composition (pH, ions).- Degradation or low specific activity of the substrate.- Insufficient amount of VMAT2 expression in the chosen cell line.[5]
- Use a freshly cultured and validated cell line.- Verify the pH and ionic strength of all buffers.- Check the age and storage conditions of the substrate; consider purchasing a new batch.[5]- Use a cell line with confirmed high-level expression of VMAT2.
High Variability Between Replicates
- Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Issues with plate reader or imaging equipment.
- Use calibrated pipettes and ensure proper technique.- Thoroughly mix all solutions before and during the assay.- Maintain a constant and appropriate temperature throughout the incubation period.- Perform regular maintenance and calibration of equipment.
Unexpected Compound Activity (e.g., Potentiation instead of Inhibition)
- The compound may have an indirect mechanism of action.- The compound may be a substrate for VMAT2.- Off-target effects on other cellular components.
- Investigate if the compound affects the V-type ATPase, which drives VMAT2 activity.[6]- Perform substrate competition assays.- Profile the compound against a panel of related transporters and receptors.
Poor Z'-factor
- Suboptimal positive and negative controls.- High data variability.- Low signal-to-background ratio.
- Use a known potent VMAT2 inhibitor (e.g., tetrabenazine) as a positive control at a concentration that gives maximal inhibition.[1]- Address sources of variability as outlined above.- Optimize substrate concentration and incubation times to maximize the assay window. A Z'-factor greater than 0.5 is considered robust for high-throughput screening.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my VMAT2 assay?
A1: The ideal cell line for a VMAT2 assay should not endogenously express the transporter but should be readily transfectable to express high levels of functional VMAT2. Human Embryonic Kidney (HEK293) cells are a common choice as they provide a null background and are robust for transfection and cell-based assays.[1] It is also beneficial to use a cell line that co-expresses a plasma membrane monoamine transporter, such as the dopamine transporter (DAT), to facilitate the uptake of fluorescent substrates from the extracellular medium into the cytoplasm.[1]
Q2: What are the essential controls for a VMAT2 uptake assay?
A2: A well-controlled VMAT2 assay should include:
Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) to establish the baseline VMAT2 activity.
Positive Control (Inhibitor): Cells treated with a known VMAT2 inhibitor, such as tetrabenazine (TBZ) or reserpine, to determine the level of specific inhibition.[2][6]
Untransfected or Mock-Transfected Cells: To confirm that the observed signal is dependent on VMAT2 expression.
Q3: What is the difference between a binding assay and an uptake assay for VMAT2?
A3: A binding assay measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]dihydrotetrabenazine) from the VMAT2 protein.[5] This type of assay identifies compounds that directly interact with the binding site of the radioligand. In contrast, an uptake assay measures the functional activity of VMAT2, typically by monitoring the transport of a labeled substrate (radiolabeled or fluorescent) into vesicles.[1] Uptake assays have the advantage of identifying compounds that inhibit VMAT2 function through various mechanisms, not just direct binding competition.[6]
Q4: My compound is not cell-permeable. Can I still test it in a VMAT2 assay?
A4: For compounds that are not permeable to the plasma membrane, a whole-cell assay will likely show no effect.[1] In this case, an assay using isolated vesicles or permeabilized cells would be more appropriate.[6] This highlights the importance of choosing an assay format that aligns with the physicochemical properties of the test compound.
Q5: How can I determine if my compound is a VMAT2 inhibitor or a substrate?
A5: Differentiating between an inhibitor and a substrate can be challenging. An inhibitor will block the uptake of a known substrate without being transported itself. A substrate, on the other hand, will compete with the labeled substrate for transport, leading to a decrease in the measured signal. To distinguish between these, you can perform counter-transport assays or use techniques like mass spectrometry to detect the presence of your compound inside the vesicles.
HEPES-buffered saline (HBS): 150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.[9]
Fluorescence plate reader.
Procedure:
Cell Seeding:
Eighteen to twenty-four hours prior to the assay, seed the HEK-VMAT2/DAT cells into the 96-well plates at a density of 5 x 10^4 cells per well.[9]
Rationale: This allows the cells to adhere and form a monolayer, ensuring consistent cell numbers across wells.
Compound Preparation:
Prepare a stock solution of the test compound and TBZ in DMSO.
Create a serial dilution of the test compound in HBS. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Rationale: Serial dilutions allow for the determination of a dose-response curve and the calculation of an IC50 value.
Assay Execution:
Wash the cells three times with HBS to remove the culture medium.[9]
Pre-incubate the cells with the test compound dilutions or controls (vehicle, TBZ) for 15-30 minutes at 37°C.[8][9]
Rationale: Pre-incubation allows the compound to enter the cells and interact with VMAT2 before the addition of the substrate.
Add the fluorescent substrate (e.g., 1 µM FFN206) to all wells and incubate for 40-60 minutes at 37°C.[8]
Rationale: This incubation period allows for sufficient uptake of the fluorescent substrate into the vesicles via VMAT2.
Terminate the uptake by washing the cells with ice-cold HBS.
Rationale: The cold buffer stops the transport process and removes any extracellular fluorescent substrate.
Data Acquisition and Analysis:
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
Subtract the background fluorescence (from wells with untransfected cells or maximally inhibited cells) from all readings.
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for a cell-based fluorescent VMAT2 uptake assay.
Simplified VMAT2 Mechanism of Action
Caption: VMAT2 packages monoamines into vesicles via proton antiport.
References
Gruen, M., & Tretter, V. (2023). The vesicular monoamine transporter 2: an underexplored pharmacological target. Frontiers in Pharmacology. [Link]
Larsen, M. B., et al. (2016). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Frontiers in Molecular Neuroscience. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
Kim, J., et al. (2015). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics. [Link]
Carradori, S., & Petzer, J. P. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules. [Link]
Li, Y., et al. (2024). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Life Sciences. [Link]
Andersen, J., et al. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology. [Link]
Zoukimian, R., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience. [Link]
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A Comparative Guide to the Efficacy of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine and Related Compounds as Dopamine Receptor Modulators
This guide provides a comparative analysis of the therapeutic potential of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine and structurally related compounds, with a focus on their efficacy as modulators of dopamine rece...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comparative analysis of the therapeutic potential of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine and structurally related compounds, with a focus on their efficacy as modulators of dopamine receptors. While direct experimental data for the primary compound is limited in public literature, this document synthesizes established structure-activity relationships (SAR) from analogous compounds to forecast its likely pharmacological profile and compare it with well-characterized pyrrolidine-based ligands.
The pyrrolidine ring is a key scaffold in medicinal chemistry, found in numerous compounds targeting the central nervous system.[1] Its conformational flexibility and utility as a pharmacophore make it a valuable core for designing ligands with high affinity and selectivity for G-protein coupled receptors (GPCRs), such as dopamine receptors.[2][3] This guide will focus on the D₂-like family of dopamine receptors (D₂, D₃, and D₄), which are critical targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[3][4]
Structural Analysis and Comparator Selection
The target compound, 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, possesses two key structural features that are critical for its interaction with dopamine receptors:
An N-isopropyl group: The size and nature of the N-alkyl substituent on the pyrrolidine ring are known to significantly influence binding affinity and selectivity for D₂/D₃ receptors.[5][6]
A 3-(2-aminoethyl) side chain: This ethylamine moiety is a classic pharmacophore for dopamine receptor ligands, mimicking the endogenous neurotransmitter, dopamine.
Based on these features, we have selected a series of representative compounds from the literature to serve as a basis for comparison. These include N-substituted pyrrolidinyl benzamides and other related structures that have been extensively studied for their dopamine receptor activity.[6][7]
Comparative Efficacy at Dopamine D₂ and D₃ Receptors
The following table summarizes the binding affinities (Ki) of selected comparator compounds at the human D₂ and D₃ dopamine receptors. Lower Ki values indicate higher binding affinity.
From the structure-activity relationship studies of related compounds, several key insights emerge:
Impact of N-Substitution: Studies on eticlopride-based ligands have shown that small N-alkyl groups on the pyrrolidine ring are often poorly tolerated, leading to a decrease in binding affinity at both D₂ and D₃ receptors.[5][6] However, the addition of larger substituents or linkers can improve affinity. For the primary compound of interest, the N-isopropyl group is a small alkyl substituent, which, based on this SAR, might confer only moderate affinity. In other series, such as the (S)-N-(3-pyrrolidinyl)benzamides, an N-benzyl group was found to be crucial for high affinity at D₃ and D₄ receptors.[7]
Position of Substitution: The position of substituents on the pyrrolidine ring is critical. Shifting the nitrogen position or expanding the ring has been shown to be detrimental to D₂/D₃ binding affinities.[5][6]
Role of the Amine: The primary amine on the ethyl side chain is a crucial feature for mimicking dopamine. For dopamine receptor antagonists, it is understood that the charged form of this amine interacts with an anionic site on the receptor.[9]
Based on this established SAR, it can be hypothesized that 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine would likely exhibit modest affinity for D₂ and D₃ receptors, potentially with some selectivity depending on the precise conformational fit within the receptor binding pocket. Its efficacy (i.e., whether it acts as an agonist, partial agonist, or antagonist) would need to be determined through functional assays.
Key Signaling Pathways
Dopamine D₂-like receptors are primarily coupled to Gi/o proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a cornerstone of the therapeutic action of many drugs targeting these receptors.
Dopamine D₂ Receptor Signaling Pathway
Experimental Protocols
To empirically determine the efficacy of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine and its analogs, the following standard experimental protocols would be employed.
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Methodology:
Membrane Preparation: Cell membranes expressing the human dopamine D₂ or D₃ receptor are prepared from stable cell lines (e.g., HEK293 or CHO).
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) is prepared.
Incubation: In a 96-well plate, the following are combined:
Cell membranes (10-20 µg of protein).
A fixed concentration of a selective radioligand (e.g., [³H]Spiperone for D₂ or [³H]-(+)-PHNO for D₃).
Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
Incubation Conditions: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
Data Analysis:
Non-specific binding is determined in the presence of a high concentration of a known non-labeled antagonist (e.g., 10 µM haloperidol).
Specific binding is calculated by subtracting non-specific binding from total binding.
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
This assay measures the ability of a compound to modulate the adenylyl cyclase activity, thereby determining if it is an agonist, antagonist, or inverse agonist.
Methodology:
Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D₂ or D₃ receptor are cultured to an appropriate density.
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
Compound Treatment:
For agonist mode , cells are treated with varying concentrations of the test compound.
For antagonist mode , cells are pre-incubated with varying concentrations of the test compound before being stimulated with a fixed concentration of a known agonist (e.g., quinpirole) at its EC₈₀.
Forskolin Stimulation: Cells are stimulated with forskolin to activate adenylyl cyclase and induce a measurable baseline of cAMP production.
Lysis and Detection: After incubation (typically 15-30 minutes), cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Analysis:
Agonist mode: A dose-response curve is generated, and the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist) are calculated.
Antagonist mode: An inhibition curve is generated, and the IC₅₀ (concentration for 50% inhibition of the agonist response) is calculated. This can be converted to a functional antagonist constant (Kb).
Conclusion and Future Directions
The pyrrolidine scaffold remains a highly valuable starting point for the development of novel dopamine receptor modulators. Based on the extensive structure-activity relationship data from related compound series, 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is predicted to be a ligand for D₂-like dopamine receptors. However, its specific affinity, selectivity, and functional activity must be confirmed through empirical testing using the standardized protocols outlined in this guide.
Future research should focus on the synthesis and in vitro characterization of this compound to validate these predictions. Further optimization, potentially by modifying the N-alkyl substituent or incorporating additional pharmacophoric elements guided by the SAR of compounds like the eticlopride and benzamide series, could lead to the development of novel therapeutic agents with improved efficacy and selectivity profiles for treating dopamine-related CNS disorders.
References
Shaik, A. B., Boateng, C. A., Battiti, F. O., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D₂/D₃ Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313–15333. [Link]
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Naqvi, S. A. R., Zehra, S., Hassan, M., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682. [Link]
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A Comparative Benchmarking Guide to the Biological Activity of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine-Based Compound The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine-Based Compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3][4][5] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with protein targets.[5] The novel compound, 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, features this key heterocyclic motif, suggesting its potential for significant biological activity. While direct pharmacological data for this specific molecule is not yet publicly available[6], its structural similarity to known neuroactive agents, particularly those modulating nicotinic acetylcholine receptors (nAChRs) and dopamine receptors, provides a strong rationale for its investigation as a potential therapeutic agent.[7][8]
This guide presents a comprehensive framework for benchmarking the biological activity of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. We will use Varenicline, a well-established partial agonist of α4β2 nAChRs used for smoking cessation, and a representative dopamine D2 receptor agonist as key comparators.[9][10][11] The following sections will detail the experimental methodologies required to elucidate the compound's mechanism of action, potency, and selectivity, providing researchers with a robust roadmap for its characterization.
Hypothesized Targets and Rationale for Comparator Selection
The chemical architecture of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, specifically the pyrrolidine ring linked to an ethylamine side chain, is a common feature in ligands for both nAChRs and dopamine receptors.
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial in the central and peripheral nervous systems.[12] The pyrrolidine moiety is present in several nAChR agonists.[13] Varenicline, a partial agonist at the α4β2 nAChR subtype, serves as an excellent benchmark due to its well-defined clinical efficacy in nicotine addiction, a process heavily mediated by this receptor subtype.[11][14] Its dual agonist-antagonist activity provides a nuanced profile for comparison.[10]
Dopamine Receptors: These G-protein coupled receptors are central to reward, motivation, and motor control. The pyrrolidine scaffold is a key component of many dopamine receptor ligands.[7][15][16] Comparing our topic compound to a known D2 receptor agonist will help determine its potential activity within the dopaminergic system.
Experimental Workflow for Comprehensive Biological Characterization
To thoroughly assess the biological activity of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, a multi-tiered experimental approach is proposed. This workflow is designed to first identify primary targets and then to characterize the functional consequences of receptor interaction.
Caption: Proposed experimental workflow for characterizing 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine.
Part 1: Receptor Binding Affinity
The initial step is to determine if and how strongly 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine binds to the hypothesized receptor targets. This is achieved through competitive radioligand binding assays.
Methodology: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for nAChR subtypes (α4β2, α7) and dopamine receptor subtypes (D2, D3).
Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).
Step-by-Step Protocol:
Membrane Preparation:
Culture cell lines stably expressing the human receptor subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs or D2 dopamine receptors).
Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes containing the receptors.
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Setup:
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs, [³H]-Spiperone for D2 receptors).
Add increasing concentrations of the test compound (2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine), Varenicline, or the reference dopamine agonist.
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled known ligand).
Add the prepared cell membranes to each well to initiate the binding reaction.
Incubation and Termination:
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
Detection and Data Analysis:
Place the filter mats in scintillation vials with a scintillation cocktail.
Quantify the radioactivity on the filters using a liquid scintillation counter.
Subtract the non-specific binding from all other measurements to determine the specific binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Summary (Hypothetical)
The following table illustrates how the binding affinity data would be presented.
Data for Varenicline and the reference agonist are based on literature values for illustrative purposes.
Part 2: Functional Activity Assessment
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding – whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
Methodology: Functional Assays
1. nAChR Functional Assay (Calcium Flux):
Objective: To measure the ability of the test compound to stimulate ion influx through nAChRs.
Principle: nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, including calcium (Ca²+).[12] This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Protocol:
Cell Preparation:
Plate cells expressing the nAChR subtype of interest in a 96-well plate.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Agonist Mode:
Add increasing concentrations of the test compound, Varenicline, or a full agonist (e.g., Acetylcholine) to the wells.
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and calcium influx.
Antagonist Mode:
Pre-incubate the cells with increasing concentrations of the test compound.
Add a fixed concentration of a known full agonist (e.g., Acetylcholine).
Measure the fluorescence intensity. A decrease in the agonist-induced signal indicates antagonism.
Data Analysis:
Plot the change in fluorescence against the logarithm of the compound concentration.
Determine the EC50 (concentration for 50% of maximal activation) for agonists and the IC50 (concentration for 50% inhibition) for antagonists.
Efficacy (Emax) is determined as the maximum response relative to a full agonist.
Objective: To measure the effect of the test compound on the downstream signaling of D2 dopamine receptors.
Principle: D2 receptors are Gi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Protocol:
Cell Preparation:
Plate cells expressing the D2 receptor in a 96-well plate.
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
Agonist Mode:
Add increasing concentrations of the test compound or a reference D2 agonist.
Incubate to allow for receptor-mediated inhibition of adenylyl cyclase.
Antagonist Mode:
Pre-incubate the cells with increasing concentrations of the test compound.
Add a fixed concentration of a known D2 agonist.
Detection and Data Analysis:
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
A decrease in cAMP levels indicates agonist activity.
Calculate EC50/IC50 and Emax as described for the nAChR assay.
Signaling Pathway Visualization
Caption: Simplified signaling pathways for nAChR and D2 dopamine receptors.
Comparative Functional Data Summary (Hypothetical)
This guide provides a structured and scientifically rigorous framework for the initial biological characterization of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine. By benchmarking its binding affinity and functional activity against well-characterized drugs like Varenicline and a reference dopamine agonist, researchers can effectively determine its primary molecular targets and mechanism of action.
The hypothetical data tables presented herein serve as a template for organizing and interpreting the experimental results. A favorable outcome would be a compound with high affinity and selectivity for a specific receptor subtype, coupled with a desirable functional profile (e.g., partial agonism to mitigate side effects).
Subsequent studies should include broader selectivity screening against a panel of other receptors, transporters, and enzymes to identify any potential off-target effects. Furthermore, in vivo studies in relevant animal models would be necessary to assess the compound's pharmacokinetic properties, efficacy, and safety profile, ultimately determining its therapeutic potential.
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